JNJ 2408068
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSNNMSDOHAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185654 | |
| Record name | JNJ-2408068 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317846-22-3 | |
| Record name | JNJ-2408068 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-2408068 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-2408068 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The c-Met Signaling Pathway and JNJ-38877605
An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605
Disclaimer: The compound "JNJ 2408068" specified in the topic does not correspond to a publicly documented pharmaceutical agent. This guide focuses on JNJ-38877605 , a well-characterized, potent, and selective c-Met inhibitor developed by Johnson & Johnson, which aligns with the likely interest in a Janssen (JNJ) compound with a numerical designation. It is important to note that the clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity.[1][2]
The c-Met receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor receptor (HGFR), is a crucial protein involved in cell proliferation, survival, motility, and invasion.[3][4] Its only known ligand is the hepatocyte growth factor (HGF).[4] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers, making it a significant therapeutic target.[5][6]
JNJ-38877605 is an orally bioavailable, small-molecule, ATP-competitive inhibitor designed to selectively target the c-Met kinase.[7][8] Preclinical studies demonstrated its potent inhibition of c-Met phosphorylation and significant anti-tumor activity in various cancer models.[7][9] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of the c-Met tyrosine kinase.[7][9] The activation of c-Met by its ligand, HGF, induces receptor dimerization and autophosphorylation of tyrosine residues within its catalytic domain. This phosphorylation event creates docking sites for various downstream signaling and adaptor proteins. JNJ-38877605 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[10] This direct competition with ATP prevents the transfer of a phosphate group, thereby potently inhibiting both HGF-stimulated and constitutively activated c-Met autophosphorylation.[9] The blockade of this initial activation step effectively shuts down all downstream signaling cascades that contribute to the "invasive growth program" in cancer cells.[5]
Quantitative Data: Potency, Selectivity, and In Vivo Efficacy
JNJ-38877605 demonstrated high potency against c-Met and remarkable selectivity across a wide range of other kinases. This specificity is crucial for minimizing off-target effects.
Table 1: Biochemical Potency and Selectivity of JNJ-38877605
| Parameter | Value | Source |
| IC₅₀ for c-Met Kinase | 4 nM | [7][9] |
| Selectivity | >600-fold vs. 200 other kinases | [7][9] |
| Selectivity | >833-fold vs. 246 other kinases | [2][10] |
| Next Most Potently Inhibited Kinase | Fms (c-FMS) | [2][10] |
In preclinical cancer models, oral administration of JNJ-38877605 led to significant anti-tumor effects and modulation of downstream biomarkers.
Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of JNJ-38877605
| Model | Dosage | Duration | Key Results | Source |
| GTL16 Gastric Carcinoma Xenograft | 40 mg/kg/day (p.o.) | 72 hours | Plasma IL-8: ↓ from 0.150 to 0.050 ng/mLPlasma GROα: ↓ from 0.080 to 0.030 ng/mLPlasma uPAR: ↓ by >50% | [7][9] |
| Tumor Xenograft (unspecified) | 50 mg/kg/day (p.o.) | 13 days | Counteracted radiation-induced invasiveness; promoted apoptosis. | [7] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize c-Met inhibitors like JNJ-38877605.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an orally administered compound in a mouse model.
-
Cell Culture: Human cancer cells with c-Met amplification (e.g., GTL16 or Hs746T) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[9][11]
-
Animal Model: 6-week-old immunodeficient mice (e.g., nu/nu female) are used.[9] All procedures must be approved by an Institutional Animal Care and Use Committee.[11]
-
Tumor Implantation: 5 x 10⁶ cells are resuspended in 100 µL of a suitable medium (e.g., PBS or Matrigel mix) and inoculated subcutaneously into the flank of each mouse.[9][11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 200 mm³). Mice are then randomized into vehicle control and treatment groups.[11]
-
Compound Administration: JNJ-38877605, formulated in a suitable vehicle, is administered daily via oral gavage (p.o.) at the specified dose (e.g., 40 mg/kg).[7][9][11]
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, plasma samples may be collected for biomarker analysis, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).[7][9]
Western Blot for c-Met Phosphorylation
This method is used to assess the direct inhibitory effect of the compound on c-Met activation in cells.
-
Cell Treatment: Cancer cells (e.g., EBC1, GTL16) are seeded and grown to ~80% confluency. Cells are then treated with various concentrations of JNJ-38877605 (e.g., 500 nM) or vehicle for a specified time (e.g., 3 hours).[9][11] Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. Antibodies against downstream targets (p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-Met to total Met is quantified.
Metabolism and Clinical Limitations
A critical aspect of the JNJ-38877605 technical profile is its metabolism, which ultimately led to the cessation of its clinical development. A Phase 1 clinical trial revealed mild but recurrent renal toxicity in patients, an effect not predicted by preclinical studies in rats and dogs.[1][2]
Subsequent investigations found that this toxicity was species-specific, occurring in humans and rabbits but not in other common preclinical models.[1] The underlying cause was the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase (AO) .[1][10] This metabolic process generated several insoluble metabolites (M1/3, M5/6) that precipitated in the kidneys, forming crystals that led to degenerative and inflammatory changes.[1][2] This discovery highlighted the importance of selecting appropriate animal models for toxicology studies, especially for compounds containing chemical structures susceptible to AO metabolism.[2]
Conclusion
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream pro-oncogenic signaling pathways and significant anti-tumor activity in preclinical models. While its clinical development was halted due to an unforeseen species-specific renal toxicity mediated by aldehyde oxidase, the study of JNJ-38877605 provides a valuable and in-depth case study on the pharmacology of c-Met inhibition and the critical importance of comprehensive metabolic profiling in drug development.
References
- 1. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-2408068: A Deep Dive into its Binding and Inhibition of the RSV F Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site, mechanism of action, and experimental characterization of JNJ-2408068, a potent small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. The information presented is collated from key studies to support further research and development in the field of RSV therapeutics.
Core Mechanism and Binding Site
JNJ-2408068 is a respiratory syncytial virus (RSV) fusion inhibitor.[1][2][3] Its primary mechanism of action is to bind to the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[1][2][3][4][5] This binding event stabilizes the F protein in its metastable prefusion conformation.[6][7] By doing so, JNJ-2408068 prevents the extensive conformational changes required for membrane fusion, thus inhibiting viral entry into the host cell.[3][6]
The binding site of JNJ-2408068 is a three-fold symmetric, hydrophobic pocket located within the central cavity of the prefusion F protein.[1][2][3][4][5][7] This pocket is formed by the interaction of the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][2][4] Molecular modeling and structural studies have revealed key interactions between JNJ-2408068 and specific amino acid residues within this cavity. Notably, a π-π stacking interaction occurs with the aromatic side chains of Phenylalanine 140 (Phe140) and Phenylalanine 488 (Phe488).[6] Additionally, the positively charged piperidine nitrogen of JNJ-2408068 interacts with the negatively charged Aspartic acid 486 (Asp486).[6]
Quantitative Efficacy and Binding Data
The following tables summarize the key quantitative data for JNJ-2408068 from in vitro studies.
Table 1: Antiviral and Fusion Inhibition Activity
| Assay Type | Metric | Value (nM) |
| Antiviral Activity | EC50 | 2.1[1][2][4] |
| RSV-mediated Cell Fusion | EC50 | 0.9[1][2][4] |
Table 2: Competitive Binding Data
| Competitor | Metric | Value (nM) |
| [3H]VP-14637 | IC50 | 2.9[1][2][4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the characterization of JNJ-2408068.
RSV-Mediated Cell Fusion Assay
This assay is designed to quantify the ability of a compound to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.
-
Cell Culture: HEp-2 cells are typically used and maintained in appropriate culture media.
-
Infection: A subset of HEp-2 cells is infected with RSV.
-
Co-culture: The infected cells are then co-cultured with uninfected cells in the presence of varying concentrations of the test compound (e.g., JNJ-2408068).
-
Syncytia Formation: The F protein expressed on the surface of infected cells will induce fusion with neighboring uninfected cells, leading to the formation of multinucleated giant cells known as syncytia.
-
Quantification: After a set incubation period, the cells are fixed and stained. The degree of cell fusion (syncytia formation) is quantified, often by microscopy.
-
Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (EC50) is determined.[1][2][4]
Selection of Drug-Resistant Viruses
This protocol is used to identify viral mutations that confer resistance to a specific antiviral compound, which in turn helps to pinpoint the drug's binding site and mechanism of action.
-
Viral Passage: RSV is serially passaged in a suitable cell line (e.g., HEp-2 cells) in the presence of sub-optimal, but increasing, concentrations of the inhibitor (JNJ-2408068).[1]
-
Selection Pressure: The presence of the drug creates a selective pressure, favoring the growth of viral variants that are less susceptible to its inhibitory effects.
-
Isolation of Resistant Variants: Viruses that can replicate at higher concentrations of the inhibitor are isolated.
-
Phenotypic Analysis: The drug susceptibility of the selected viral variants is determined using antiviral assays to confirm the degree of resistance.
-
Genotypic Analysis: The F gene of the resistant viruses is sequenced to identify mutations that are not present in the wild-type virus. These mutations are often located in or near the drug's binding site.[1][2][4][5]
Competitive Binding Assay
This assay is used to determine if two compounds bind to the same or overlapping sites on a target protein.
-
Radiolabeled Ligand: A radiolabeled compound known to bind to the target protein (in this case, [3H]VP-14637, which has a similar mechanism to JNJ-2408068) is used.
-
Binding Reaction: RSV-infected cells are incubated with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (JNJ-2408068).
-
Competition: If the test compound binds to the same site, it will compete with the radiolabeled ligand, reducing the amount of radioactivity bound to the cells.
-
Measurement: The amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits the binding of the radiolabeled ligand by 50% (IC50) is calculated.[1][2][4][5]
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.
Caption: Mechanism of RSV F protein fusion and inhibition by JNJ-2408068.
Caption: Workflow for selecting JNJ-2408068-resistant RSV mutants.
Caption: Logic of the competitive binding assay for JNJ-2408068.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]
JNJ-2408068: A Technical Overview of a Potent Respiratory Syncytial Virus Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-2408068, also known as R170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to JNJ-2408068, intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Properties
JNJ-2408068 is a benzimidazole derivative with the following chemical identity:
-
IUPAC Name: 2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol[]
-
Molecular Formula: C₂₂H₃₀N₆O[]
-
Molecular Weight: 394.52 g/mol
Structure:
(Image credit: MedChemExpress)
Mechanism of Action: Inhibition of RSV Fusion
JNJ-2408068 exerts its antiviral activity by targeting the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 acts as a fusion inhibitor by binding to a specific pocket within the central cavity of the prefusion conformation of the F protein.[2]
This binding stabilizes the prefusion state of the F protein, preventing the necessary structural rearrangements required for membrane fusion.[2] Molecular modeling and structural studies suggest that JNJ-2408068 interacts with residues in both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[3][4] Specifically, it is proposed to bind within a small hydrophobic cavity in the inner core of the F protein.[3][4]
The interaction involves π-π stacking with aromatic residues and the extension of its positively charged piperidine nitrogen into a negatively charged pocket formed by amino acids such as Asp486 and Glu487.[5] This tethering of two crucial regions of the F protein effectively locks it in an inactive state, thereby inhibiting viral entry.[2]
References
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
JNJ-2408068 (formerly R-170591): A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-2408068, also known as R-170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV). This document provides a comprehensive technical overview of JNJ-2408068, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and key experimental methodologies. All quantitative data has been summarized into structured tables for ease of comparison. Detailed experimental protocols for pivotal assays are provided, and mandatory visualizations of signaling pathways and experimental workflows are included as Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.
Introduction
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. JNJ-2408068 has emerged as a promising antiviral candidate that specifically targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein, JNJ-2408068 effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing infection.
Mechanism of Action
JNJ-2408068 exerts its antiviral activity by binding to a hydrophobic cavity within the central core of the RSV F protein. This binding interaction is thought to involve both the HR1 and HR2 domains of the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.
Quantitative Data
The following tables summarize the key quantitative data for JNJ-2408068.
Table 1: In Vitro Activity of JNJ-2408068
| Assay | Cell Line | Virus Strain | EC₅₀ (nM) | Reference |
| Antiviral Activity (CPE Reduction) | HEp-2 | RSV (unspecified) | 2.1 | [1] |
| RSV-mediated Cell Fusion | Not specified | RSV (unspecified) | 0.9 | [1] |
| Compound Binding (IC₅₀) | RSV-infected cells | Not applicable | 2.9 | [1] |
Table 2: In Vivo Efficacy of JNJ-2408068 in Cotton Rats
| Parameter | Value | Reference |
| Minimum Protective Dose | ~0.39 mg/kg | [2] |
Table 3: JNJ-2408068 Resistance Profile
| Mutation in F Protein | Fold Resistance | Reference |
| K399I | >1000 | [1] |
| T400A | >1000 | [1] |
| D486N | >1000 | [1] |
| E487D | >1000 | [1] |
| F488Y | >1000 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antiviral Activity (Cytopathic Effect Reduction Assay)
This assay determines the concentration of JNJ-2408068 required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.
Protocol:
-
Cell Preparation: Seed HEp-2 cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection. Culture in appropriate growth medium (e.g., MEM supplemented with 10% FBS).
-
Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and add the prepared compound dilutions. Subsequently, infect the cells with a predetermined titer of RSV. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 4-6 days).
-
Quantification of CPE:
-
Remove the culture medium.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet in 20% methanol).
-
After washing and drying, solubilize the stain (e.g., with methanol or a detergent-based solution).
-
Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
RSV-Mediated Cell Fusion Assay
This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.
Protocol:
A common method involves a reporter gene assay:
-
Effector and Target Cell Preparation:
-
Effector Cells: Transfect a suitable cell line (e.g., BHK-21) with a plasmid expressing the T7 RNA polymerase. Subsequently, infect these cells with RSV.
-
Target Cells: Transfect a separate population of the same cell line with a plasmid containing a luciferase reporter gene under the control of a T7 promoter.
-
-
Co-culture: Overlay the RSV-infected effector cells with the target cells.
-
Compound Treatment: Add serial dilutions of JNJ-2408068 to the co-culture.
-
Incubation: Incubate the cells for a period that allows for cell-cell fusion and subsequent luciferase expression in the absence of the inhibitor (typically 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration. Determine the EC₅₀ value as described for the antiviral activity assay.
Selection and Characterization of Drug-Resistant Viruses
This procedure is used to identify viral mutations that confer resistance to JNJ-2408068.
Protocol:
-
Serial Passage: Propagate RSV in HEp-2 cells in the presence of sub-optimal concentrations of JNJ-2408068.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of JNJ-2408068.
-
Isolation of Resistant Virus: Once viral replication is observed at high concentrations of the inhibitor, isolate the virus from the culture supernatant.
-
Genotypic Analysis: Extract viral RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F gene. Sequence the amplified DNA to identify mutations.
-
Phenotypic Analysis: Determine the EC₅₀ of JNJ-2408068 against the isolated resistant virus using the antiviral activity assay described above to quantify the fold-resistance.
In Vivo Efficacy in the Cotton Rat Model
The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral compounds.
Protocol:
-
Animal Housing and Acclimation: House cotton rats (Sigmodon hispidus) in appropriate facilities and allow for an acclimation period.
-
Compound Administration: Administer JNJ-2408068 or a placebo control to the animals. The route of administration can vary (e.g., oral, intraperitoneal, or aerosol). Dosing can be prophylactic (before virus challenge) or therapeutic (after virus challenge).
-
Virus Inoculation: Anesthetize the cotton rats and inoculate them intranasally with a defined plaque-forming unit (PFU) count of RSV.
-
Sample Collection: At a predetermined time point post-infection (e.g., 4-5 days), euthanize the animals and collect relevant tissues, such as lungs and nasal turbinates.
-
Viral Load Quantification:
-
Homogenize the tissue samples.
-
Determine the viral titer in the tissue homogenates using a plaque assay on HEp-2 cells. This involves serially diluting the homogenates, infecting HEp-2 cell monolayers, and counting the number of plaques formed after a suitable incubation period.
-
-
Data Analysis: Compare the viral titers in the JNJ-2408068-treated groups to the placebo-treated group to determine the reduction in viral replication.
Conclusion
JNJ-2408068 is a highly potent inhibitor of RSV replication, acting through a specific mechanism of F protein inhibition. The data presented in this technical guide highlight its significant in vitro and in vivo activity and provide a foundation for further research and development. The detailed experimental protocols and visualizations are intended to facilitate the work of researchers in the field of antiviral drug discovery. Further investigation into the clinical potential of JNJ-2408068 and similar compounds is warranted in the ongoing effort to combat RSV infections.
References
JNJ-2408068: A Potent and Specific Inhibitor of Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-2408068, also known as R-170591, is a small-molecule inhibitor with highly potent and specific antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] Extensive in vitro and in vivo studies have demonstrated its efficacy in preventing RSV-mediated cell fusion and viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of JNJ-2408068, which is currently understood to be limited to RSV. The document details its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy.
Core Mechanism of Action: Inhibition of RSV Fusion Protein (F)
JNJ-2408068 exerts its antiviral effect by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][3] The F protein facilitates the merger of the viral envelope with the host cell membrane.[1] Molecular modeling and resistance studies suggest that JNJ-2408068 binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][4] This binding event is believed to disrupt the conformational changes in the F protein that are necessary for membrane fusion, thereby preventing viral entry and subsequent replication.[1][3]
Quantitative Antiviral Activity
The antiviral potency of JNJ-2408068 against RSV has been quantified in various in vitro assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Antiviral Activity of JNJ-2408068 against Respiratory Syncytial Virus (RSV)
| Compound | Virus | Cell Line | Assay Type | EC50 (nM) | Reference |
| JNJ-2408068 | RSV | Hep-2 | Antiviral Assay | 2.1 | [1] |
| VP-14637 (comparator) | RSV | Hep-2 | Antiviral Assay | 1.4 | [1] |
Table 2: Inhibition of RSV-Mediated Cell Fusion by JNJ-2408068
| Compound | Assay Type | EC50 (nM) | Reference |
| JNJ-2408068 | RSV-mediated cell fusion | 0.9 | [1] |
| VP-14637 (comparator) | RSV-mediated cell fusion | 5.4 | [1] |
Table 3: Competitive Binding with a Known RSV Fusion Inhibitor
| Compound | Assay Type | IC50 (nM) | Reference |
| JNJ-2408068 | Inhibition of [3H]VP-14637 binding to RSV-infected cells | 2.9 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of JNJ-2408068.
In Vitro Antiviral Activity Assay
This assay determines the concentration of the compound required to inhibit the cytopathic effect of the virus on host cells.
-
Cell Preparation: Hep-2 cells are seeded into 96-well plates at a density of 1,000 cells per well.[4]
-
Compound Dilution: JNJ-2408068 is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with RSV in the presence of the various concentrations of JNJ-2408068.
-
Incubation: The plates are incubated to allow for viral replication and the development of cytopathic effects.
-
Quantification: The extent of cytopathic effect is measured, and the 50% effective concentration (EC50) is calculated.
RSV-Mediated Cell Fusion Assay
This assay specifically measures the ability of the compound to inhibit the fusion of RSV-infected cells with uninfected cells.
-
Cell Transfection: Two populations of cells are prepared. One is infected with RSV and transfected with a plasmid expressing T7 luciferase (T7-Luc). The other population is transfected with a plasmid expressing T7 polymerase.[5]
-
Co-culture: The two cell populations are mixed in a 1:1 ratio.
-
Compound Addition: JNJ-2408068 is added at various concentrations to the co-culture.
-
Incubation: The cells are incubated for 6 to 7 hours to allow for cell-cell fusion.[5]
-
Luciferase Assay: The cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of cell fusion.
-
EC50 Calculation: The 50% effective concentration (EC50) for the inhibition of fusion is determined.
Selection and Characterization of Drug-Resistant Viruses
This protocol is used to identify viral mutations that confer resistance to the antiviral compound, which helps in confirming the drug's target and mechanism.
-
Viral Passage: RSV is passaged in Hep-2 cells in the presence of increasing concentrations of JNJ-2408068.[5] Two concentration ranges were used for selection: a low range of 10 to 100 nM and a high range of 25 to 2,000 nM.[5]
-
Isolation of Resistant Variants: Viruses that can replicate in the presence of the compound are isolated.
-
Susceptibility Testing: The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.
-
Genotypic Analysis: The F genes of the resistant viruses are sequenced to identify mutations.[5] Resistance mutations for JNJ-2408068 have been identified in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2 of the F protein.[1]
In Vivo Efficacy
In addition to in vitro studies, JNJ-2408068 has demonstrated significant antiviral activity in animal models. In cotton rats, prophylactic or therapeutic administration of JNJ-2408068 via short-duration aerosols provided significant protection from pulmonary RSV infection.[2] The compound was found to be well-tolerated with limited extrapulmonary distribution.[2]
Conclusion
JNJ-2408068 is a highly potent and specific inhibitor of Respiratory Syncytial Virus. Its mechanism of action involves the direct targeting of the RSV F protein to block viral entry into host cells. While its antiviral spectrum appears to be narrow and specific to RSV, its high potency makes it a significant molecule in the context of RSV antiviral research and development. The detailed experimental protocols provided herein offer a basis for further investigation and comparative studies in the field of virology and drug discovery.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of JNJ-2408068 Against Respiratory Syncytial Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV). The document details the quantitative antiviral activity, the experimental protocols used for its evaluation, and the molecular mechanism of action.
Quantitative In Vitro Efficacy Data
The in vitro potency of JNJ-2408068 has been evaluated in various assays, demonstrating significant activity against RSV. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of JNJ-2408068 against RSV
| Compound | Assay Type | Cell Line | Virus Strain | EC₅₀ (nM) | Citation |
| JNJ-2408068 | Antiviral (Cytopathic Effect) | HEp-2 | RSV A2 | 2.1 | [1][2][3][4] |
| JNJ-2408068 | RSV-mediated Cell Fusion | BHK-21 | RSV A2 | 0.9 | [1][2][3] |
Table 2: Comparative Antiviral Potency
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Citation |
| JNJ-2408068 | Antiviral (CPE) | HEp-2 | 2.1 | [1][2][3][4] |
| VP-14637 | Antiviral (CPE) | HEp-2 | 1.4 | [1][2][3][4] |
| Ribavirin | Antiviral (CPE) | HEp-2 | ~33,000 | [5] |
| T-118 (HR2 peptide) | Antiviral (CPE) | HEp-2 | ~1,000-fold less potent than JNJ-2408068 | [1] |
Note on Cytotoxicity: A specific 50% cytotoxic concentration (CC₅₀) for JNJ-2408068 in HEp-2 cells was not explicitly available in the reviewed literature. However, a related RSV fusion inhibitor, GS-5806, demonstrated minimal cytotoxicity with CC₅₀ values of >20 μM in HEp-2 cells.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anti-RSV activity of JNJ-2408068.
Antiviral Assay (Cytopathic Effect Inhibition)
This assay quantifies the ability of a compound to inhibit the virus-induced destruction of host cells.
-
Cell Line: Human epidermoid carcinoma (HEp-2) cells.
-
Virus: Respiratory Syncytial Virus (RSV) strain A2.
-
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a serial dilution of JNJ-2408068 in cell culture medium.
-
Infection: Aspirate the growth medium from the HEp-2 cell monolayers and infect the cells with RSV A2 at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.
-
Treatment: Immediately after infection, add the serially diluted JNJ-2408068 to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Aspirate the medium from the wells.
-
Stain the remaining adherent cells with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain in each well using methanol or a similar solvent.
-
Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
RSV-Mediated Cell-Cell Fusion Assay
This assay specifically measures the inhibition of the RSV F protein's fusion activity, which is crucial for viral entry and spread.
-
Cell Lines: Baby Hamster Kidney (BHK-21) cells.
-
Principle: This assay utilizes a two-population cell system. One population of "effector" cells is infected with RSV and transfected with a plasmid encoding a reporter gene (e.g., luciferase) under the control of a T7 promoter. The second "target" cell population is transfected with a plasmid expressing T7 RNA polymerase. When the two cell populations are mixed, RSV F protein expressed on the surface of the effector cells mediates fusion with the target cells. This fusion allows the T7 polymerase from the target cells to access the T7 promoter in the fused cells, driving the expression of the luciferase reporter.
-
Protocol:
-
Effector Cell Preparation:
-
Seed BHK-21 cells in a multi-well plate.
-
Infect the cells with RSV A2.
-
Following infection, transfect the cells with a plasmid containing the luciferase gene under a T7 promoter (pT7-Luc).
-
-
Target Cell Preparation:
-
In a separate plate, seed BHK-21 cells.
-
Transfect these cells with a plasmid that constitutively expresses T7 RNA polymerase.
-
-
Compound Treatment: Add serial dilutions of JNJ-2408068 to the RSV-infected effector cells.
-
Co-culture: Detach the T7 polymerase-expressing target cells and overlay them onto the effector cell monolayer.
-
Incubation: Co-culture the cells for approximately 6 hours at 37°C to allow for cell fusion and luciferase expression.
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of fusion inhibition (relative to the no-compound control) against the log of the compound concentration.
-
Mechanism of Action: Inhibition of RSV F Protein
JNJ-2408068 targets the RSV fusion (F) protein, a critical component of the viral entry machinery. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and host cell membranes. JNJ-2408068 acts by binding to a specific hydrophobic cavity within the prefusion conformation of the F protein, effectively locking it in an inactive state.
Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.
The diagram above illustrates the conformational changes of the RSV F protein leading to membrane fusion and how JNJ-2408068 intervenes in this process. By stabilizing the prefusion conformation, JNJ-2408068 prevents the necessary structural rearrangements, thereby blocking viral entry into the host cell.[2][3][6]
Experimental Workflow Visualization
The general workflow for evaluating the in vitro efficacy of an anti-RSV compound like JNJ-2408068 is depicted below.
Caption: In Vitro Efficacy Evaluation Workflow for JNJ-2408068.
This workflow outlines the key experimental stages, from initial screening for antiviral activity to detailed mechanistic studies and toxicity assessment, culminating in the characterization of the compound's in vitro profile.
References
- 1. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Target Validation of JNJ-2408068 in Respiratory Syncytial Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core scientific data and experimental methodologies validating the Respiratory Syncytial Virus (RSV) fusion (F) protein as the definitive target of the potent small molecule inhibitor, JNJ-2408068. The document summarizes key quantitative metrics, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
JNJ-2408068 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV) that targets the viral fusion (F) protein.[1][2] Extensive preclinical research has validated the RSV F protein as the primary and specific target of this compound. JNJ-2408068 functions by binding to a hydrophobic cavity within the F protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for the virus to fuse with and enter host cells.[2][3] This inhibition of viral entry effectively halts the replication cycle of the virus. This document provides a comprehensive overview of the target validation, including efficacy data and the experimental protocols used to generate this knowledge.
Quantitative Efficacy Data
The antiviral activity of JNJ-2408068 has been quantified through various in vitro assays, demonstrating its high potency against RSV. The following table summarizes the key efficacy metrics.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| EC50 | 2.1 nM | Antiviral Activity | HEp-2 | 50% effective concentration in a standard antiviral assay. | [1][4] |
| EC50 | 0.9 nM | RSV-mediated Cell Fusion | HEp-2 | 50% effective concentration in an RSV-induced cell fusion assay. | [1][4] |
| EC50 | 0.16 nM | Antiviral Activity | - | Reported as extremely potent anti-RSV activity. | [2] |
| IC50 | 2.9 nM | Competitive Binding Assay | RSV-infected HEp-2 | 50% inhibitory concentration in displacing [3H]VP-14637. | [1][4] |
| Minimum Protective Dose | ~0.39 mg/kg | In vivo Efficacy | Cotton Rats | Prophylactic or therapeutic aerosol administration. | [5][6] |
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
JNJ-2408068 exerts its antiviral effect by directly targeting the RSV F protein, a critical component for viral entry into host cells. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 binds to a hydrophobic pocket within the F protein, a site formed by residues from both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] This binding event stabilizes the F protein in its pre-fusion state, preventing the transition to the post-fusion conformation and thereby inhibiting viral entry.[3]
Signaling Pathway of RSV Entry and Inhibition by JNJ-2408068
The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the point of intervention by JNJ-2408068.
Experimental Protocols
The validation of the RSV F protein as the target of JNJ-2408068 involved several key experiments. The detailed methodologies are provided below.
Antiviral Activity Assay (Cytopathic Effect Assay)
Objective: To determine the concentration of JNJ-2408068 required to inhibit RSV-induced cell death (cytopathic effect).
Methodology:
-
HEp-2 cells are seeded in 96-well plates at a density of 1,000 cells per well and incubated overnight.
-
Serial dilutions of JNJ-2408068 are prepared in cell culture medium.
-
The cell culture medium is removed from the plates and replaced with the diluted compound.
-
Cells are then infected with a standardized amount of RSV.
-
The plates are incubated for 5-7 days until the cytopathic effect is complete in the virus control wells (no compound).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of cell protection against the log of the compound concentration.
RSV-Mediated Cell Fusion Assay
Objective: To specifically measure the inhibitory effect of JNJ-2408068 on the fusion process mediated by the RSV F protein.
Methodology:
-
Two populations of cells are prepared:
-
Target cells: Transfected with a plasmid expressing a reporter gene (e.g., luciferase) under the control of a T7 promoter. These cells are also infected with RSV.
-
Effector cells: Transfected with a plasmid expressing T7 RNA polymerase.
-
-
The effector cells are trypsinized and overlaid onto the target cells at a 1:1 ratio.
-
Serial dilutions of JNJ-2408068 are added to the co-culture.
-
The cells are incubated for 6-7 hours to allow for cell-cell fusion.
-
If fusion occurs, the T7 polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 is determined as the concentration of JNJ-2408068 that inhibits luciferase activity by 50%.[7]
Selection and Characterization of Drug-Resistant Viruses
Objective: To identify the target of JNJ-2408068 by generating and sequencing resistant viral variants.
Methodology:
-
RSV is passaged in HEp-2 cells in the presence of increasing concentrations of JNJ-2408068.[7][8]
-
Control viruses are passaged in parallel without the compound.
-
Viruses that can replicate at higher concentrations of the inhibitor are selected.
-
The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.
-
The F protein gene of the resistant viruses is sequenced to identify mutations.
-
The identified mutations pinpoint the binding site and thus the target of the inhibitor.[1][4]
Conclusion
The collective evidence from antiviral and cell fusion assays, competitive binding studies, and the genetic analysis of resistant mutants provides unequivocal validation of the Respiratory Syncytial Virus F protein as the specific target of JNJ-2408068. The compound's potent, low-nanomolar inhibition of RSV replication is achieved by directly interfering with the essential fusion function of the F protein. This in-depth understanding of the target and mechanism of action has been crucial in the development of RSV fusion inhibitors. While JNJ-2408068 itself was not advanced to later-stage clinical trials due to its pharmacokinetic properties, the foundational target validation work paved the way for the development of next-generation RSV fusion inhibitors with improved profiles, such as JNJ-53718678.[2][9][10]
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of JNJ-2408068 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of Respiratory Syncytial Virus (RSV) by JNJ-2408068. JNJ-2408068 is a potent small-molecule inhibitor that targets the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. This document outlines the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its mechanism of action.
Mechanism of Action
JNJ-2408068 is an RSV fusion inhibitor that prevents the virus from entering host cells.[1][2] Its primary target is the viral F glycoprotein, which mediates the fusion of the viral envelope with the host cell membrane.[1][3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to drive membrane fusion.[4]
JNJ-2408068 functions by binding to a specific pocket within the central cavity of the prefusion F protein.[4][5] This binding event stabilizes the prefusion conformation, effectively locking the F protein in an inactive state and preventing the necessary structural rearrangements for membrane fusion.[4][6] Molecular modeling and structural studies suggest that JNJ-2408068 interacts simultaneously with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3]
The binding of JNJ-2408068 involves a combination of hydrophobic and electrostatic interactions.[6] Notably, π-π stacking interactions have been observed between the inhibitor and aromatic residues such as Phe140 and Phe488 of the F protein.[6] Additionally, a positively charged portion of JNJ-2408068 extends into a negatively charged pocket formed by residues like Asp486.[5][6]
Quantitative Inhibitory Data
The potency of JNJ-2408068 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
| Assay Type | Inhibitor | EC50 (nM) | Reference |
| Antiviral Activity | JNJ-2408068 | 2.1 | [1][2] |
| RSV-mediated Cell Fusion | JNJ-2408068 | 0.9 | [1][2][7] |
| Assay Type | Competitor | IC50 (nM) | Reference |
| [³H]VP-14637 Binding Inhibition | JNJ-2408068 | 2.9 | [1][3] |
Structural Binding Site and Resistance Mutations
Crystallographic studies have precisely mapped the binding site of JNJ-2408068 on the RSV F protein.[4][5][8][9] It occupies a three-fold symmetric pocket in the central cavity of the prefusion F trimer.[4][5]
Mutations that confer resistance to JNJ-2408068 have been identified, further confirming its binding site and mechanism of action. These mutations are primarily located in two distinct regions of the F protein: the intervening domain between HR1 and HR2, and HR2 itself.[1][3]
| F Protein Region | Resistance Mutations | Reference |
| Intervening Domain (HR1-HR2) | K399I, T400A | [1][7] |
| Heptad Repeat 2 (HR2) | D486N, E487D, F488Y | [1][7] |
The presence of these resistance mutations reduces the binding affinity of JNJ-2408068 to the F protein.[1][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Antiviral Activity Assay
The antiviral activity of JNJ-2408068 is typically determined using a cytopathic effect (CPE) reduction assay or a plaque reduction assay in a suitable cell line, such as HEp-2 cells.
Protocol Outline:
-
Seed HEp-2 cells in 96-well plates.
-
Prepare serial dilutions of JNJ-2408068.
-
Infect the cells with a known titer of RSV.
-
Immediately add the different concentrations of the inhibitor to the infected cells.
-
Incubate the plates for a period sufficient to allow for viral replication and CPE development in the control wells (typically 4-6 days).
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS).
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.[7]
RSV-Mediated Cell Fusion Assay
This assay measures the ability of JNJ-2408068 to inhibit the fusion of cells expressing the RSV F protein with neighboring cells.
Protocol Outline:
-
Co-culture two populations of cells: one expressing the RSV F and G glycoproteins and another susceptible target cell line. Often, a reporter gene system (e.g., luciferase) is used where its activation requires cell-cell fusion.
-
Add serial dilutions of JNJ-2408068 to the co-culture.
-
Incubate for a sufficient time to allow for cell fusion (e.g., 6-24 hours).
-
Measure the reporter gene activity (e.g., luminescence).
-
Calculate the EC50, the concentration of the inhibitor that reduces the fusion signal by 50%.[7]
Compound Binding Assay
A competitive binding assay is used to determine the ability of JNJ-2408068 to displace a radiolabeled ligand that binds to the same site on the F protein.
Protocol Outline:
-
Infect HEp-2 cells with RSV.
-
Incubate the infected cells with a constant concentration of a radiolabeled competitor (e.g., [³H]VP-14637) and varying concentrations of unlabeled JNJ-2408068.[1][3]
-
After an incubation period, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the amount of bound radioactivity using scintillation counting.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of JNJ-2408068 that displaces 50% of the radiolabeled ligand.[1][3]
Selection of Drug-Resistant Viruses
This protocol is used to identify mutations that confer resistance to JNJ-2408068.
Protocol Outline:
-
Culture RSV in the presence of a sub-optimal concentration of JNJ-2408068.
-
Serially passage the virus, gradually increasing the concentration of the inhibitor in the culture medium.[7][10]
-
Isolate viral clones that are able to replicate at higher concentrations of the inhibitor.
-
Sequence the F gene of the resistant viruses to identify mutations.[7][10]
Visualizations
The following diagrams illustrate the key concepts described in this guide.
Caption: Mechanism of JNJ-2408068 inhibition of RSV fusion.
Caption: Workflow for identifying JNJ-2408068 resistance mutations.
Caption: Relationship between JNJ-2408068 binding and fusion inhibition.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. www2.rcsb.org [www2.rcsb.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
Methodological & Application
Application Notes and Protocols for JNJ-2408068 Cell Fusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-cell fusion assay to evaluate the inhibitory activity of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV) fusion. The provided information is intended for researchers, scientists, and professionals involved in drug development and virology.
JNJ-2408068 is an antiviral compound that specifically targets the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This inhibition effectively blocks viral entry into host cells.[1][2] The cell fusion assay described herein provides a robust and quantifiable method to assess the potency of JNJ-2408068 and other potential RSV fusion inhibitors in a controlled, virus-free system.
Mechanism of Action of JNJ-2408068
JNJ-2408068 and similar small molecules interfere with RSV fusion by binding to a hydrophobic cavity within the inner core of the RSV F protein.[1][3][4] This binding event is thought to stabilize the pre-fusion conformation of the F protein, likely by tethering the fusion peptide to the heptad repeat B (HRB) domain. This prevents the dramatic rearrangement of the F protein, including the formation of the six-helix bundle (6-HB) structure, which is essential for bringing the viral and cellular membranes into close proximity for fusion to occur.[2][5]
The binding site for JNJ-2408068 involves interactions with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3] The potency of JNJ-2408068 is enhanced by its long, positively charged appendage that extends into a negatively charged pocket formed by amino acid residues Asp486 and Glu487.[5] Resistance to JNJ-2408068 has been associated with mutations in these and surrounding regions of the F protein.[1]
Quantitative Data Summary
The inhibitory potency of JNJ-2408068 has been quantified in both RSV-mediated cell fusion assays and standard antiviral replication assays. The following table summarizes the reported 50% effective concentrations (EC50).
| Assay Type | Compound | EC50 (nM) | Reference |
| RSV-Mediated Cell Fusion Assay | JNJ-2408068 | 0.9 | [1][3][6] |
| Antiviral Activity (RSV Replication) | JNJ-2408068 | 2.1 | [1][3][6] |
| RSV-Mediated Cell Fusion Assay | VP-14637 | 5.4 | [1][3][6] |
| Antiviral Activity (RSV Replication) | VP-14637 | 1.4 | [1][3][6] |
Experimental Protocols
This section details a virus-free, cell-cell fusion assay to quantify the inhibitory effect of JNJ-2408068 on RSV F protein-mediated membrane fusion. The protocol is based on the principles of reporter gene activation upon the fusion of two distinct cell populations: effector cells expressing the RSV F protein and target cells.[7][8][9][10]
Principle of the Assay
The assay utilizes two populations of cells:
-
Effector Cells: These cells are engineered to express the RSV F protein on their surface. They also contain a component of a reporter system, such as the T7 promoter driving a luciferase gene.[8]
-
Target Cells: These cells express the other component of the reporter system, for example, the T7 RNA polymerase.[8][9]
When effector and target cells are co-cultured, the RSV F protein on the effector cells mediates fusion with the target cells, leading to the formation of syncytia (large, multinucleated cells). This fusion event brings the T7 promoter and T7 RNA polymerase into the same cytoplasm, resulting in the expression of the luciferase reporter gene. The amount of luminescence produced is directly proportional to the extent of cell fusion and can be measured to quantify the inhibitory effect of compounds like JNJ-2408068.
Materials and Reagents
-
HEK-293T cells (or other suitable cell line)
-
Plasmid encoding RSV F protein
-
Plasmid encoding T7 RNA polymerase
-
Reporter plasmid with luciferase gene under the control of a T7 promoter
-
Transfection reagent (e.g., jetPRIME®)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
JNJ-2408068 (or other test compounds)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol
Day 1: Seeding and Transfection of Effector and Target Cells
-
Seed HEK-293T cells in two separate culture flasks at a density that will result in 70-80% confluency on the day of transfection.
-
Effector Cells: Co-transfect one flask of HEK-293T cells with the plasmid encoding the RSV F protein and the reporter plasmid containing the T7 promoter-driven luciferase gene using a suitable transfection reagent according to the manufacturer's protocol.
-
Target Cells: Transfect the second flask of HEK-293T cells with the plasmid encoding T7 RNA polymerase.
-
Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
Day 2/3: Cell Fusion Assay
-
Prepare serial dilutions of JNJ-2408068 in DMEM.
-
Detach the transfected effector and target cells.
-
In a 96-well plate, add a suspension of effector cells to each well.
-
Add the serially diluted JNJ-2408068 or control vehicle to the wells containing the effector cells and incubate for 1 hour at 37°C.[11]
-
Following the incubation, add the target cell suspension to each well.
-
Incubate the co-culture for 16-24 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.[11]
Day 3/4: Quantification of Cell Fusion
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity (luminescence) in each well using a luminometer.
-
Plot the luminescence signal against the concentration of JNJ-2408068 and perform a non-linear regression analysis to determine the IC50 value.
Visualizations
RSV F Protein-Mediated Membrane Fusion Signaling Pathway
Caption: Mechanism of RSV F protein-mediated fusion and inhibition by JNJ-2408068.
Experimental Workflow for the Cell Fusion Assay
Caption: Workflow for the JNJ-2408068 cell fusion inhibition assay.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cell-based membrane fusion assays with viral fusion proteins for identification of entry inhibitors [jstage.jst.go.jp]
- 8. Analysis of Fusion Using a Virus-Free Cell Fusion Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 11. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aerosol Delivery of a Novel Research Compound (Adapted for JNJ-39393406)
Disclaimer: There is currently no publicly available information on the aerosol delivery of JNJ-39393406. The following application notes and protocols are provided as a general framework for researchers interested in exploring the inhalation route for a research compound like JNJ-39393406, based on established principles of aerosol science. All protocols would require significant adaptation and validation for a specific compound.
Introduction to JNJ-39393406
JNJ-39393406 is an experimental drug that has been investigated for its potential in treating depressive disorders and aiding in smoking withdrawal.[1] It functions as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1] This modulation enhances the receptor's response to its natural ligand, acetylcholine.[1]
Clinical trials have primarily focused on oral administration of JNJ-39393406 for conditions such as depressive disorders, smoking cessation, schizophrenia, and Alzheimer's disease.[1][2][3] Development for schizophrenia and Alzheimer's disease has been discontinued.[1] While oral delivery has been the focus of clinical research, aerosol delivery presents a potential alternative for direct lung deposition, which could be advantageous for certain therapeutic applications.
Potential Advantages of Aerosol Delivery
Aerosol delivery of therapeutic agents offers several potential benefits, including:
-
Rapid Onset of Action: Direct delivery to the highly vascularized lungs can lead to faster absorption and quicker therapeutic effects.
-
Targeted Lung Delivery: For respiratory diseases, inhalation can maximize drug concentration at the site of action, potentially reducing systemic side effects.
-
Lower Dosage Requirements: Bypassing first-pass metabolism in the liver can increase bioavailability, allowing for smaller doses.
Quantitative Data Summary (Hypothetical for JNJ-39393406)
The following tables present hypothetical data that would be critical to collect and analyze when developing an aerosol formulation of a research compound.
Table 1: Aerosol Particle Size Distribution
| Parameter | Vibrating Mesh Nebulizer | Jet Nebulizer | Dry Powder Inhaler |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 3.5 ± 0.4 | 4.2 ± 0.6 | 2.8 ± 0.3 |
| Geometric Standard Deviation (GSD) | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Fine Particle Fraction (<5 µm) (%) | 65 ± 5 | 55 ± 7 | 75 ± 6 |
Table 2: In Vitro Lung Deposition (Next Generation Impactor)
| Lung Region | Vibrating Mesh Nebulizer (%) | Jet Nebulizer (%) | Dry Powder Inhaler (%) |
| Trachea and Main Bronchi | 15 ± 3 | 20 ± 4 | 10 ± 2 |
| Small Bronchi | 40 ± 6 | 35 ± 5 | 45 ± 5 |
| Alveolar Region | 10 ± 2 | 5 ± 1 | 20 ± 3 |
| Device and Mouthpiece Retention | 35 ± 4 | 40 ± 5 | 25 ± 4 |
Experimental Protocols
The following are generalized protocols for the characterization of an aerosolized research compound.
Protocol for Aerosol Generation and Particle Size Analysis
Objective: To generate and characterize the particle size distribution of an aerosolized formulation of the research compound.
Materials:
-
Vibrating mesh nebulizer (e.g., Aerogen Solo)
-
Jet nebulizer (e.g., PARI LC Sprint)
-
Dry powder inhaler (e.g., Plastiape Monodose)
-
Next Generation Impactor (NGI)
-
HPLC system with a suitable column for the compound of interest
-
Formulation of the research compound in a suitable vehicle (e.g., saline for nebulization, lactose blend for dry powder).
Method:
-
Prepare the aerosol generation device according to the manufacturer's instructions.
-
Load the specified dose of the research compound formulation into the device.
-
Connect the device to the NGI inlet.
-
Operate the device under controlled flow rate and environmental conditions (temperature and humidity).
-
After aerosol generation is complete, disassemble the NGI.
-
Rinse each stage of the NGI with a suitable solvent to recover the deposited drug.
-
Quantify the amount of drug on each stage using a validated HPLC method.
-
Calculate the MMAD, GSD, and fine particle fraction from the NGI data.
Protocol for In Vitro Cell Viability Assay
Objective: To assess the potential cytotoxicity of the aerosolized research compound on lung epithelial cells.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Cell culture medium and supplements
-
Aerosol exposure chamber (e.g., Vitrocell®)
-
MTT or similar cell viability assay kit
-
Plate reader
Method:
-
Culture the lung epithelial cells to a confluent monolayer on permeable supports.
-
Place the cell cultures in the aerosol exposure chamber.
-
Generate the aerosol of the research compound and expose the cells for a defined duration.
-
Include a negative control (vehicle aerosol) and a positive control (known cytotoxic agent).
-
After exposure, incubate the cells for 24-48 hours.
-
Perform the MTT assay according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader to determine cell viability relative to the negative control.
Visualizations
References
JNJ 2408068 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-2408068 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV). It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 stabilizes its prefusion conformation, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This mechanism effectively blocks viral replication at an early stage. These application notes provide detailed protocols for the preparation and handling of JNJ-2408068 solutions, along with available stability data to ensure consistent and reliable experimental results.
Physicochemical Properties
A summary of the known physicochemical properties of JNJ-2408068 is provided below.
| Property | Value | Reference |
| Molecular Formula | C22H30N6O | [1] |
| Molecular Weight | 394.51 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 317846-22-3 | [1] |
Solution Preparation
Solubility Data
JNJ-2408068 exhibits good solubility in dimethyl sulfoxide (DMSO). It is important to use freshly opened, anhydrous DMSO for optimal dissolution, as the compound's solubility can be significantly impacted by the presence of water in the solvent.[1]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (253.48 mM) | Ultrasonic treatment may be required for complete dissolution.[1] |
Protocol for Preparing a Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of JNJ-2408068 in DMSO.
Materials:
-
JNJ-2408068 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the JNJ-2408068 powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of JNJ-2408068 powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 39.45 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the stability section.
Protocol for Preparing a Formulation for In Vivo Studies
This protocol is adapted from a formulation used in preclinical studies and involves a two-step dilution process.
Materials:
-
JNJ-2408068 stock solution in DMSO (e.g., 25 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure: Part 1: Preparation of 20% SBE-β-CD in Saline
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the SBE-β-CD is completely dissolved and the solution is clear.
-
This 20% SBE-β-CD solution can be stored at 4°C for up to one week.
Part 2: Preparation of the Final JNJ-2408068 Formulation
-
To prepare a 1 mL working solution as an example, add 100 µL of a 25.0 mg/mL JNJ-2408068 stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix the solution thoroughly to ensure homogeneity. The resulting solution will have a final JNJ-2408068 concentration of 2.5 mg/mL. The concentration can be adjusted by varying the initial stock concentration or the dilution factor.
Stability and Storage
Proper storage of JNJ-2408068 as a solid and in solution is critical to maintain its integrity and activity.
Solid Compound Storage
| Storage Condition | Stability |
| -20°C | 3 years |
| 4°C | 2 years |
Stock Solution Stability
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
| Storage Condition | Stability |
| -80°C | 6 months |
| -20°C | 1 month |
Note: Data on the short-term stability of working solutions at room temperature or 4°C is not widely available. It is advisable to prepare fresh working solutions for each experiment and avoid prolonged storage.
Mechanism of Action and Signaling Pathway
JNJ-2408068 is a specific inhibitor of RSV replication that acts by targeting the viral F protein. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step in viral entry. JNJ-2408068 binds to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation.[2][3][4] This stabilization prevents the necessary structural rearrangements of the F protein that mediate membrane fusion.
Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing JNJ-2408068 in a typical cell-based antiviral assay.
Caption: General workflow for an in vitro antiviral assay with JNJ-2408068.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]
Quantifying the Antiviral Activity of JNJ-2408068 Against Respiratory Syncytial Virus (RSV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-2408068 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides detailed application notes and experimental protocols for quantifying the antiviral activity of JNJ-2408068. The compound functions by inhibiting the RSV fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking infection at an early stage.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
JNJ-2408068 targets the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral and cellular membranes. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to drive membrane fusion. JNJ-2408068 is understood to bind to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the transition to the postfusion state. This action effectively halts the viral entry process.
Quantitative Antiviral Activity of JNJ-2408068
The antiviral potency of JNJ-2408068 has been quantified using various in vitro assays. The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits 50% of the viral activity.
| Assay Type | Metric | Value (nM) | Virus | Cell Line | Reference |
| Antiviral Assay | EC50 | 2.1 | RSV | HEp-2 | [1][2] |
| RSV-mediated Cell Fusion Assay | EC50 | 0.9 | RSV | - | [1][2] |
| Competitive Binding Assay | IC50 | 2.9 | RSV | - | [1][2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to quantify the antiviral activity of JNJ-2408068.
Antiviral Cytopathic Effect (CPE) Assay
This assay determines the ability of JNJ-2408068 to protect cells from the virus-induced cytopathic effect.
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
JNJ-2408068
-
96-well cell culture plates
-
Crystal Violet staining solution (0.1% w/v in 20% methanol)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Virus Infection: The following day, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM. Incubate for 2 hours at 37°C.
-
Compound Addition: After the incubation period, remove the virus inoculum and replace it with fresh DMEM containing 2% FBS and serial dilutions of JNJ-2408068. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 incubator, or until the virus control wells show significant cytopathic effect.
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cell monolayer with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. Plot the percentage of inhibition versus the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
RSV-Mediated Cell Fusion Assay
This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a key step in viral spread. A common method utilizes a luciferase reporter system.
Materials:
-
BHK-21 cells
-
RSV
-
Plasmid encoding T7 RNA polymerase
-
Plasmid encoding luciferase under the control of a T7 promoter
-
Transfection reagent
-
JNJ-2408068
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare Effector Cells:
-
Infect BHK-21 cells with RSV at an MOI of 0.6.
-
Co-transfect the infected cells with a plasmid encoding T7 RNA polymerase.
-
-
Prepare Target Cells:
-
Transfect a separate population of BHK-21 cells with a plasmid containing the luciferase reporter gene under the control of a T7 promoter.
-
-
Fusion Assay:
-
After 24 hours, detach both effector and target cells.
-
Mix the effector and target cells in a 1:1 ratio in the presence of serial dilutions of JNJ-2408068.
-
Plate the cell mixture in a 96-well plate.
-
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for cell fusion.
-
Luciferase Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luciferase signal is proportional to the extent of cell fusion. Calculate the percentage of fusion inhibition for each compound concentration relative to the control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Competitive Binding Assay
This assay is designed to determine if JNJ-2408068 binds to the same site on the RSV F protein as a known radiolabeled fusion inhibitor (e.g., [3H]VP-14637).
Materials:
-
HEp-2 cells
-
RSV
-
Radiolabeled RSV fusion inhibitor (e.g., [3H]VP-14637)
-
JNJ-2408068
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Preparation: Seed HEp-2 cells in 12-well plates and infect with RSV at an MOI of approximately 0.1. Incubate for 48 hours to allow for sufficient expression of the F protein.
-
Binding Reaction:
-
Incubate the infected cells with a fixed concentration of the radiolabeled inhibitor (e.g., 10 nM [3H]VP-14637).
-
Simultaneously, add increasing concentrations of unlabeled JNJ-2408068 to compete for binding.
-
Incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
-
Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% Igepal).
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of JNJ-2408068. Plot the percentage of inhibition of radioligand binding versus the log of the JNJ-2408068 concentration. The IC50 value, the concentration of JNJ-2408068 that displaces 50% of the radiolabeled ligand, can then be determined. This provides a quantitative measure of the binding affinity of JNJ-2408068 to the RSV F protein.[1][2]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantitative assessment of the antiviral activity of JNJ-2408068 against Respiratory Syncytial Virus. By employing these standardized assays, researchers can reliably determine the potency of JNJ-2408068 and other novel RSV fusion inhibitors, contributing to the development of effective antiviral therapies. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental workflows, facilitating a deeper understanding for professionals in the field of drug development.
References
Application Notes and Protocols for JNJ 2408068 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ 2408068 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV), a major cause of severe respiratory tract infections.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on its mechanism of action as an RSV fusion inhibitor. The provided methodologies are intended to guide researchers in the setup and execution of primary and secondary screening assays to identify and characterize novel RSV inhibitors.
Mechanism of Action
This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] The F protein undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes. This compound binds to a hydrophobic cavity within the F protein, interacting with both the HR1 and HR2 domains.[2][4] This binding event stabilizes the pre-fusion conformation of the F protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.[5]
Caption: Mechanism of this compound action.
Data Presentation
The following table summarizes the in vitro activity of this compound in various high-throughput screening assays.
| Assay Type | Cell Line | Virus Strain | Endpoint | EC50 (nM) | IC50 (nM) | Reference |
| Antiviral Activity | HEp-2 | RSV | Cytopathic Effect | 2.1 | - | [1][2][3] |
| RSV-mediated Cell Fusion | HEp-2 expressing RSV F and G proteins | - | Luciferase Reporter | 0.9 | - | [1][2][3] |
| [3H]VP-14637 Competitive Binding | RSV-infected HEp-2 | RSV | Radioligand Binding | - | 2.9 | [1][2] |
Experimental Protocols
Primary High-Throughput Screening: RSV-induced Cytopathic Effect (CPE) Assay
This assay is designed for the primary screening of large compound libraries to identify potential inhibitors of RSV replication by measuring the reduction of virus-induced cell death.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: EMEM supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white plates
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 384-well plates at a density of 4,000 cells/well in 50 µL of Growth Medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in Infection Medium. Add 25 µL of the compound dilutions to the appropriate wells. For control wells, add Infection Medium with the corresponding DMSO concentration.
-
Virus Infection: Add 25 µL of RSV (at a multiplicity of infection, MOI, of 0.01-0.05) to all wells except for the uninfected control wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the uninfected and virus control wells. Calculate the EC50 values for the test compounds and the positive control.
Caption: Workflow for RSV CPE HTS assay.
Secondary Confirmatory Assay: RSV-mediated Cell Fusion Assay
This assay specifically measures the inhibition of RSV F protein-mediated cell-cell fusion, providing a more direct assessment of the compound's mechanism of action.
Materials:
-
Effector cells (e.g., BHK-21) co-transfected with plasmids encoding RSV F protein, RSV G protein, and T7 RNA polymerase.
-
Target cells (e.g., HEp-2) transfected with a plasmid containing the luciferase gene under the control of a T7 promoter.
-
Opti-MEM I Reduced Serum Medium
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
Luciferase Assay System
-
96-well or 384-well opaque white plates
Protocol:
-
Cell Preparation: Prepare effector and target cell populations as described above.
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in Opti-MEM. Add the diluted compounds to the wells of an opaque white plate.
-
Cell Co-culture: Mix equal volumes of effector and target cells. Add the cell mixture to the wells containing the compounds.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator to allow for cell fusion and luciferase expression.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells (no compound). Calculate the EC50 values for the test compounds and the positive control.
Caption: Workflow for RSV-mediated cell fusion assay.
References
- 1. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ 2408068 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-2408068. The information is tailored to address common challenges encountered during in vitro experiments, with a focus on solubility and proper experimental conduct.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-2408068 and what is its primary mechanism of action?
JNJ-2408068 (also known as R-170591) is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] Its primary mechanism of action is the inhibition of RSV-mediated cell fusion by binding to a hydrophobic cavity within the viral F (fusion) protein.[1][2][3] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane, thus halting viral entry.
Q2: What are the typical in vitro effective concentrations for JNJ-2408068?
JNJ-2408068 demonstrates potent antiviral activity at low nanomolar concentrations. The 50% effective concentration (EC50) is typically in the range of 0.9 to 2.1 nM in cell-based assays.[1][2][3]
Q3: In which cell lines has JNJ-2408068 been tested?
JNJ-2408068 has been extensively characterized in HEp-2 cells for both RSV antiviral activity and cell fusion assays.[2]
Q4: Can JNJ-2408068 be used to study drug resistance?
Yes, in vitro studies have shown that RSV can develop resistance to JNJ-2408068.[1][2] Resistant variants often have mutations in the F protein, specifically in the heptad repeat 2 (HR2) region or the intervening domain between HR1 and HR2.[1][2][3]
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility issues with JNJ-2408068, particularly when preparing stock solutions and working dilutions in aqueous media. Here are some common problems and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent choice or concentration exceeding solubility limit. | Prepare stock solutions in an appropriate organic solvent such as DMSO. It is recommended to start with a high-concentration stock (e.g., 10 mM) and then make further dilutions. |
| Precipitation in cell culture media upon dilution | The compound is precipitating out of the aqueous solution after dilution from the organic stock. | - Minimize the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to less than 0.5% (v/v) to reduce solvent toxicity and improve solubility.- Prepare intermediate dilutions in a serum-containing medium before final dilution to the working concentration. Serum proteins can help stabilize the compound.- Vortex or gently warm the solution to aid dissolution, but be cautious of compound degradation at higher temperatures. |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. | - Visually inspect solutions for any precipitate before use.- If precipitation is observed, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than intended.- Consider using a formulation with solubility enhancers, if available and compatible with the experimental system. |
Experimental Protocols
Protocol 1: Preparation of JNJ-2408068 Stock Solution
-
Solvent Selection: Use a high-purity organic solvent such as dimethyl sulfoxide (DMSO).
-
Preparation:
-
Allow the vial of JNJ-2408068 to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.[4]
Protocol 2: RSV Antiviral Assay
This protocol is a generalized procedure based on published studies.[2]
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that allows for confluent monolayer formation during the assay period.
-
Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection: Infect the HEp-2 cells with a known titer of RSV.
-
Treatment: Immediately after infection, add the JNJ-2408068 dilutions to the cells.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe viral cytopathic effect (CPE), typically 3-5 days.
-
Assessment: Evaluate the antiviral activity by methods such as:
-
CPE Inhibition: Microscopic examination to assess the reduction in virus-induced cell rounding and detachment.
-
Cell Viability Assay: Using reagents like MTT or CellTiter-Glo® to quantify the number of viable cells.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Workflows
Mechanism of Action: RSV Fusion Inhibition
The following diagram illustrates the mechanism by which JNJ-2408068 inhibits RSV entry into the host cell.
Experimental Workflow: Antiviral Assay
This diagram outlines the key steps in a typical in vitro antiviral assay to determine the efficacy of JNJ-2408068.
Summary of In Vitro Activity
| Parameter | Value | Reference |
| EC50 (Antiviral Activity) | 2.1 nM | [1][2][3] |
| EC50 (Cell Fusion Assay) | 0.9 nM | [1][2][3] |
| Target | RSV Fusion (F) Protein | [1][2][3] |
| Resistant Mutations | D486N, E487D, F488Y, K399I, T400A in F protein | [1][2] |
References
Technical Support Center: Overcoming JNJ-2408068 Resistance in RSV Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-2408068.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-2408068?
JNJ-2408068 is a small molecule inhibitor that targets the RSV fusion (F) protein.[1][2][3] It binds to a hydrophobic cavity within the central core of the pre-fusion conformation of the F protein, interacting with both the HR1 and HR2 domains.[1][2][3] This binding stabilizes the F protein in its pre-fusion state, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[4]
Q2: How does resistance to JNJ-2408068 develop in RSV?
Resistance to JNJ-2408068 primarily arises from single amino acid substitutions in the RSV F protein.[1][2][3] These mutations typically occur in two main regions: the heptad repeat 2 (HR2) domain and the intervening domain between HR1 and HR2.[1][2][3] These changes can reduce the binding affinity of JNJ-2408068 to the F protein, rendering the inhibitor less effective.[1]
Q3: What are the specific mutations known to confer resistance to JNJ-2408068?
Several key mutations in the RSV F protein have been identified to confer resistance to JNJ-2408068. These are summarized in the table below. It is important to note that cross-resistance to other fusion inhibitors, such as VP-14637, is common with these mutations.[1][2][3]
| Mutation Location | Amino Acid Substitution | Reference |
| HR2 Domain | D486N | [1][2][3] |
| HR2 Domain | E487D | [1][2][3] |
| HR2 Domain | F488Y | [1][2][3] |
| Intervening Domain | K399I | [1][2][3] |
| Intervening Domain | T400A | [1][2][3] |
Q4: Are there strategies to overcome JNJ-2408068 resistance?
Yes, several strategies can be employed to overcome resistance to JNJ-2408068:
-
Combination Therapy: Using JNJ-2408068 in combination with other antiviral agents that have different mechanisms of action can be an effective strategy.[5] For instance, combining a fusion inhibitor with an RNA-dependent RNA polymerase (RdRp) inhibitor could create a higher barrier to the development of resistance.[5] However, combining fusion inhibitors with similar mechanisms may lead to antagonistic effects.[5]
-
Next-Generation Inhibitors: Research has led to the development of next-generation fusion inhibitors with improved pharmacokinetic profiles and potentially better activity against some resistant strains.[6]
-
Monitoring for Resistance: Routine sequencing of the RSV F gene from clinical or experimental isolates is crucial for identifying the emergence of resistance-conferring mutations and guiding treatment strategies.[7]
Q5: Is there a fitness cost associated with JNJ-2408068 resistance mutations?
Yes, resistance mutations can sometimes come at a "fitness cost" to the virus.[6] This means that in the absence of the drug, the resistant mutant virus may not replicate as efficiently as the wild-type virus.[6] However, some resistant mutants have been shown to have comparable or even enhanced fitness in vitro and in vivo.[8] Assessing the replicative fitness of resistant strains is important for understanding their potential to spread.
Troubleshooting Guides
Guide 1: Inconsistent Results in Plaque Reduction Neutralization Assay
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No plaques or very few plaques in virus control wells | 1. Low virus titer: The virus stock may have a lower infectious titer than expected. 2. Cell health: The cell monolayer may not be healthy or at the optimal confluency (typically 90-100%).[9] 3. Improper incubation: Incorrect temperature or CO2 levels can inhibit virus replication. | 1. Re-titer the virus stock: Perform a fresh titration of your RSV stock to determine the correct dilution for the assay. 2. Optimize cell culture conditions: Ensure cells are healthy, free of contamination, and seeded at the correct density.[9] 3. Verify incubator settings: Check and calibrate the temperature and CO2 levels of your incubator. |
| Plaques are too large and merge, making them difficult to count | 1. High virus concentration: The initial virus inoculum is too high. 2. Prolonged incubation: The incubation period is too long, allowing plaques to overgrow.[9] | 1. Perform serial dilutions: Use a wider range of virus dilutions to find the optimal concentration that yields well-defined, countable plaques. 2. Optimize incubation time: Harvest the assay at earlier time points to prevent plaque merging.[10] |
| High variability between replicate wells | 1. Inconsistent pipetting: Inaccurate pipetting of virus, cells, or overlay medium. 2. Uneven cell monolayer: The cells are not evenly distributed in the wells. 3. Disturbance during incubation: Moving the plates during incubation can disrupt the overlay and lead to secondary plaque formation.[10] | 1. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 2. Ensure even cell seeding: Gently rock the plates after seeding to ensure a uniform monolayer. 3. Minimize plate movement: Handle plates carefully and avoid unnecessary movement during the incubation period.[10] |
Guide 2: Poor Amplification or Sequencing Results for the RSV F Gene
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or weak band in RT-PCR | 1. Low viral RNA yield: Insufficient viral RNA in the sample. 2. RNA degradation: RNA has been degraded due to improper handling or storage. 3. PCR inhibitors: Presence of inhibitors in the RNA extract. 4. Primer issues: Primers are not specific to the target sequence or have degraded. | 1. Use a higher quality extraction kit: Optimize your RNA extraction protocol to maximize yield.[7] 2. Handle RNA with care: Use RNase-free reagents and work in an RNase-free environment. Store RNA at -80°C. 3. Purify RNA extract: Use a clean-up kit to remove potential PCR inhibitors. 4. Design and validate new primers: If necessary, design new primers targeting conserved regions of the F gene and validate their specificity.[11] |
| Ambiguous or low-quality Sanger sequencing data | 1. Poor PCR product quality: The PCR product is not clean or contains non-specific amplicons. 2. Low DNA concentration: Insufficient amount of PCR product for the sequencing reaction. 3. Sequencing primer issues: The sequencing primer is not binding efficiently. | 1. Purify PCR product: Gel-purify the PCR product to remove primers and non-specific products. 2. Increase PCR product input: If possible, use a higher concentration of the purified PCR product for the sequencing reaction. 3. Use a different sequencing primer: Try sequencing with both the forward and reverse PCR primers, or design a new internal sequencing primer. |
Key Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This assay is used to determine the concentration of JNJ-2408068 required to reduce the number of RSV-induced plaques by 50% (EC50).
Materials:
-
HEp-2 or Vero cells
-
RSV stock of known titer (e.g., RSV A2 strain)
-
JNJ-2408068 stock solution
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., 0.6% methylcellulose in culture medium)[10]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in culture plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of JNJ-2408068 in cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (e.g., 100 plaque-forming units per well). Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C, rocking the plates every 20 minutes to ensure even distribution.[10]
-
Overlay: After the incubation period, remove the inoculum and add the overlay medium.[12]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.[10]
-
Staining: Remove the overlay medium and stain the cells with crystal violet solution for 10-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by determining the concentration of JNJ-2408068 that reduces the number of plaques by 50% compared to the virus control wells (no compound).
Protocol 2: RSV Cell-to-Cell Fusion (Syncytia Formation) Assay
This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, which results in the formation of syncytia.[13]
Materials:
-
HEp-2 cells
-
RSV
-
JNJ-2408068 stock solution
-
Cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Infection: Infect a sub-confluent monolayer of HEp-2 cells with RSV at a low multiplicity of infection (MOI).
-
Compound Addition: After a 2-hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of JNJ-2408068.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Microscopy: Observe the formation of syncytia (large, multinucleated cells) using a microscope.
-
Quantification: Quantify the extent of cell fusion by counting the number of syncytia or measuring the area of syncytia per field of view.
-
Data Analysis: Determine the concentration of JNJ-2408068 that inhibits syncytia formation by 50% (IC50).
Protocol 3: Sequencing of the RSV F Gene to Identify Resistance Mutations
This protocol outlines the steps for amplifying and sequencing the RSV F gene from viral RNA to identify potential resistance mutations.
Materials:
-
Viral RNA extraction kit
-
RT-PCR kit
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
RNA Extraction: Extract viral RNA from RSV-infected cell culture supernatant or clinical samples using a commercial kit.[7]
-
RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the F gene using specific primers.[11][14][15]
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplicon.[16]
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Analyze the resulting sequence data and compare it to a wild-type RSV F gene reference sequence to identify any amino acid substitutions.
Protocol 4: Assessment of Replicative Fitness of Resistant Mutants
This protocol describes a competitive growth assay to compare the replicative fitness of a JNJ-2408068-resistant RSV mutant to the wild-type virus.[8]
Materials:
-
Wild-type RSV stock of known titer
-
Resistant RSV mutant stock of known titer
-
HEp-2 cells
-
Cell culture medium
-
Viral RNA extraction and RT-PCR/sequencing reagents
Procedure:
-
Co-infection: Co-infect HEp-2 cells with a 1:1 ratio of wild-type and resistant virus at a defined MOI.[8]
-
Serial Passage: Harvest the virus at a set time point (e.g., 3 days post-infection) and use the supernatant to infect fresh cells. Repeat this for several passages.[8]
-
Quantification of Viral Proportions: At each passage, extract viral RNA from the supernatant and perform RT-PCR and sequencing of the F gene.
-
Data Analysis: Determine the relative proportion of wild-type and resistant virus at each passage by analyzing the sequencing chromatograms or by using next-generation sequencing. A decrease in the proportion of the resistant mutant over time indicates a fitness cost.[8]
Visualizations
Caption: Mechanism of action of JNJ-2408068.
Caption: Workflow for identifying JNJ-2408068 resistance mutations.
Caption: Strategies to overcome JNJ-2408068 resistance.
References
- 1. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Amplicon‐Based Protocol for Sequencing of Respiratory Syncytial Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Respiratory Syncytial Virus Fusion Activity Syncytia Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. protocols.io [protocols.io]
Navigating JNJ-2408068: A Technical Guide for Experimental Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of JNJ-2408068, a potent small-molecule inhibitor of the respiratory syncytial virus (RSV). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-2408068?
A1: JNJ-2408068 is an antiviral compound that specifically inhibits the fusion of the respiratory syncytial virus (RSV) with host cells.[1][2][3] It targets the RSV fusion (F) protein, a critical component for viral entry. The molecule is believed to bind to a small hydrophobic cavity within the inner core of the F protein, interacting with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral and cellular membranes, thus halting the infection process at an early stage.
Q2: What is a good starting concentration for my in vitro experiments?
A2: A starting concentration in the low nanomolar range is recommended for most in vitro experiments. JNJ-2408068 has demonstrated potent antiviral activity with a 50% effective concentration (EC50) of 2.1 nM in standard antiviral assays.[1][2] In RSV-mediated cell fusion assays, the EC50 has been reported to be as low as 0.9 nM.[2] For initial experiments, a concentration range of 1-10 nM is a reasonable starting point.
Q3: I am observing reduced efficacy of JNJ-2408068 in my long-term cell culture experiments. What could be the cause?
A3: Reduced efficacy over time in cell culture can be due to the development of drug-resistant RSV variants.[1] Resistance to JNJ-2408068 is associated with single amino acid substitutions in two distinct regions of the viral F protein: the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[1] It is advisable to sequence the F gene of the virus from your long-term cultures to check for resistance mutations. To mitigate this, it is recommended to use low passage numbers of your viral stock and to titrate the virus regularly.
Q4: How should I prepare and store JNJ-2408068 stock solutions?
A4: While the provided search results do not contain specific instructions for the preparation and storage of JNJ-2408068, general best practices for similar small molecules should be followed. Typically, a high-concentration stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for JNJ-2408068 based on published studies.
| Parameter | Value | Assay Type | Reference |
| EC50 (Antiviral Activity) | 2.1 nM | Antiviral Assay | [1][2] |
| EC50 (Cell Fusion) | 0.9 nM | RSV-mediated Cell Fusion Assay | [2] |
| IC50 (Binding Inhibition) | 2.9 nM | [3H]VP-14637 Binding Inhibition Assay | [1][4] |
Experimental Protocols
1. Antiviral Activity Assay (Cytopathic Effect Reduction)
This protocol is a general guideline for determining the antiviral efficacy of JNJ-2408068 by measuring the reduction of the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of JNJ-2408068 in cell culture medium. The final concentrations should bracket the expected EC50 (e.g., 0.1 nM to 100 nM).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that causes a clear CPE within 4-5 days.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of JNJ-2408068.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells (no compound).
-
Quantification of CPE: The cytopathic effect can be quantified using methods such as staining with crystal violet followed by spectrophotometric reading.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. RSV-Mediated Cell Fusion Assay
This assay assesses the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells.
-
Cell Co-culture: Co-culture RSV-infected cells with uninfected cells. The ratio of infected to uninfected cells should be optimized to achieve significant syncytia formation.
-
Compound Treatment: Add serial dilutions of JNJ-2408068 to the co-culture wells.
-
Incubation: Incubate the plate for a sufficient period to allow for syncytia formation (typically 18-24 hours).
-
Syncytia Visualization and Quantification: Stain the cells (e.g., with Giemsa stain) and visualize the syncytia (multinucleated giant cells) under a microscope. Quantify the number and/or size of syncytia per field of view.
-
Data Analysis: Determine the EC50 by plotting the percentage of fusion inhibition against the log of the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the experimental context, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.
Caption: Workflow for optimizing JNJ-2408068 experimental concentration.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JNJ 2408068 cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro cytotoxicity of JNJ 2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in cell culture?
A1: this compound is known for its high selectivity and low cytotoxicity. In vitro studies have shown that it has a minimal cytotoxic effect at concentrations effective for antiviral activity. The 50% cytotoxic concentration (CC50) has been reported to be greater than 20 µM in both HEp-2 and MT-4 cell lines. This is significantly higher than its 50% effective concentration (EC50) for RSV inhibition, which is in the low nanomolar range.
Q2: What is the mechanism of action of this compound, and how does it relate to its low cytotoxicity?
A2: this compound is a highly specific inhibitor of the RSV F protein. It binds to a hydrophobic cavity within the F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. By targeting a viral protein, this compound does not directly interfere with host cell signaling pathways that typically lead to cytotoxicity. This targeted mechanism is the primary reason for its favorable safety profile in vitro.
Q3: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A3: Commonly used cell lines for assessing the cytotoxicity of antiviral compounds against RSV include HEp-2, A549, and Vero cells. It is recommended to use the same cell line for both cytotoxicity and antiviral assays to ensure the comparability of the results and to calculate a meaningful selectivity index (SI = CC50 / EC50).
Q4: What are the appropriate controls for a cytotoxicity assay with this compound?
A4: Proper controls are crucial for interpreting cytotoxicity data. Recommended controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis assays, or a high concentration of a detergent for necrosis assays) to ensure the assay is working correctly.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Observed in this compound-Treated Wells
-
Question: I am observing significant cell death in my cultures treated with this compound at concentrations where it should be non-toxic. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).
-
Compound Stability: Verify the stability of your this compound stock solution. Improper storage could lead to degradation and potentially cytotoxic byproducts.
-
Contamination: Check your cell cultures for microbial contamination, which can cause cell death independent of the compound treatment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to compound-induced toxicity.
-
Issue 2: Inconsistent or High Variability in Cytotoxicity Assay Results
-
Question: My cytotoxicity data for this compound is not reproducible between experiments. What are the potential reasons?
-
Answer:
-
Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells and plates.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. Consider not using the outer wells of the plate for experimental conditions.
-
Pipetting Errors: Use calibrated pipettes and ensure proper mixing of reagents.
-
Assay Incubation Time: Optimize and standardize the incubation time for the cytotoxicity assay, as this can significantly impact the results.
-
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of this compound.
| Parameter | Cell Line | Value | Reference |
| Antiviral Activity (EC50) | HEp-2 | 2.1 nM | [1] |
| Cell Fusion Inhibition (EC50) | - | 0.9 nM | [1] |
| Cytotoxicity (CC50) | HEp-2, MT-4 | > 20 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound and controls for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting guide for unexpected cytotoxicity.
Caption: Mechanism of this compound as an RSV fusion inhibitor.
References
troubleshooting inconsistent JNJ 2408068 results
Welcome to the technical support center for JNJ-2408068, a potent inhibitor of Respiratory Syncytial Virus (RSV) fusion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in-vitro experiments with JNJ-2408068, leading to inconsistent results.
Q1: We are observing significant variability in the EC50 values for JNJ-2408068 in our antiviral assays. What are the potential causes?
A1: Inconsistent EC50 values can stem from several factors:
-
Cell Line Health and Passage Number: The health and passage number of your cell lines (e.g., HEp-2, A549) can significantly impact RSV replication and, consequently, the apparent potency of JNJ-2408068. It is crucial to use cells that are healthy, within a low passage number range, and regularly tested for mycoplasma contamination. High-passage cells can exhibit altered growth rates and susceptibility to viral infection.
-
RSV Strain and Subtype: Different strains and subtypes of RSV (A and B) may exhibit varying sensitivity to JNJ-2408068. Ensure you are using a consistent and well-characterized viral stock for all experiments. If you have switched viral stocks, this could be a source of variability.
-
Compound Solubility and Stability: JNJ-2408068 is typically dissolved in DMSO for in-vitro use. Ensure the compound is fully dissolved and that the final DMSO concentration in your assay is consistent and non-toxic to the cells (generally ≤ 0.5%). The stability of JNJ-2408068 in cell culture media over the course of the experiment should also be considered. Prepare fresh dilutions of the compound for each experiment to avoid degradation.
-
Assay Conditions: Variations in incubation times, temperature, and cell seeding density can all contribute to inconsistent results. Adhere strictly to a validated and consistent protocol. "Edge effects" in microplates can also lead to variability; consider not using the outer wells of the plate for critical experiments or filling them with sterile media to maintain humidity.
-
Emergence of Resistant Variants: Prolonged culture of RSV in the presence of JNJ-2408068 can lead to the selection of resistant viral variants.[1][2][3] If you are culturing your own viral stocks, it is advisable to sequence the F gene of the virus periodically to check for resistance-conferring mutations.
Q2: Our cell fusion assay results are not correlating with our antiviral assay results. Why might this be?
A2: Discrepancies between antiviral and cell fusion assays can occur due to differences in the assay principles and setups:
-
Different Endpoints: Antiviral assays typically measure the inhibition of viral replication over several cycles, often by quantifying viral RNA or protein, or by observing cytopathic effect (CPE). In contrast, cell-cell fusion assays measure the ability of the viral F protein expressed on the surface of one cell to fuse with a neighboring cell, a process that might have different kinetics and sensitivity to inhibition.
-
Expression Levels of F Protein: In a cell fusion assay, the level of F protein expression on the cell surface can influence the outcome. Inconsistent transfection efficiencies or the use of different expression systems can lead to variable results.
-
Assay Dynamics: The timing of compound addition is critical in both assays but may have different effects. In a fusion assay, the compound needs to be present at the time of cell-to-cell contact, whereas in an antiviral assay, it can act at any point during the viral entry process of each replication cycle.
Q3: We suspect we may have selected for a resistant RSV strain. What are the known resistance mutations for JNJ-2408068?
A3: Yes, resistance to JNJ-2408068 is a known phenomenon and is typically associated with mutations in the RSV F protein. These mutations can reduce the binding affinity of the inhibitor to its target. Known resistance mutations for JNJ-2408068 and similar RSV fusion inhibitors are located in two main regions of the F protein: the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[1][2][3]
Specific mutations that have been identified to confer resistance to JNJ-2408068 or show cross-resistance include:
The presence of these mutations can lead to a significant increase in the EC50 value of JNJ-2408068. If resistance is suspected, sequencing the F gene of your viral stock is recommended.
Quantitative Data Summary
The following table summarizes the reported in-vitro activity of JNJ-2408068 from published studies. Note that experimental conditions can vary between studies, which may account for differences in observed potency.
| Assay Type | Cell Line | RSV Strain/Subtype | EC50 (nM) | Reference |
| Antiviral Assay | HEp-2 | Not Specified | 2.1 | [1][2][3] |
| Cell Fusion Assay | Not Specified | Not Specified | 0.9 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: RSV Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is adapted from standard methods used to evaluate RSV inhibitors.[4]
Materials:
-
HEp-2 cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
RSV stock (e.g., A2 strain)
-
JNJ-2408068 stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of JNJ-2408068 in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that causes a clear cytopathic effect (CPE) in the control wells within 4-5 days.
-
Treatment: After a 2-hour adsorption period at 37°C, remove the viral inoculum and add the prepared dilutions of JNJ-2408068.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-5 days, or until significant CPE is observed in the vehicle control wells.
-
Staining: Remove the medium and stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.
-
Quantification: Gently wash the plates with water and allow them to air dry. The amount of viable, stained cells can be quantified by dissolving the dye in methanol and reading the absorbance at ~570 nm, or by visual inspection.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: RSV-Mediated Cell-Cell Fusion Assay
This protocol describes a method to specifically measure the inhibition of cell-cell fusion mediated by the RSV F protein.[3]
Materials:
-
Effector cells (e.g., BHK-21) capable of expressing the RSV F protein (e.g., via transfection or a stable cell line).
-
Target cells (e.g., BHK-21) that are susceptible to fusion.
-
Reporter system (e.g., a dual-luciferase reporter assay where effector cells express a viral polymerase and target cells contain a reporter gene under the control of the corresponding promoter).
-
JNJ-2408068 stock solution (in DMSO).
-
Cell culture plates.
Procedure:
-
Cell Preparation: Prepare effector and target cell populations. For a transient assay, transfect the effector cells with a plasmid encoding the RSV F protein and a viral polymerase (e.g., T7 polymerase). Transfect the target cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of the corresponding promoter (e.g., T7 promoter).
-
Compound Addition: Prepare serial dilutions of JNJ-2408068 in the appropriate cell culture medium.
-
Co-culture: Mix the effector and target cells in the presence of the diluted compound or vehicle control. Plate the cell mixture in a suitable format (e.g., 96-well plate).
-
Incubation: Incubate the co-culture for a sufficient period to allow for cell-cell fusion and reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luciferase activity using a luminometer).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of fusion inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of JNJ-2408068
For researchers, scientists, and drug development professionals investigating the therapeutic potential of JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor, overcoming bioavailability challenges is a critical step in translating its in vitro efficacy to in vivo success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical development.
While specific oral bioavailability data for JNJ-2408068 is not extensively published, preclinical studies involving administration via inhalation have suggested limited systemic exposure, a common indicator of potential challenges with oral absorption.[1] This guide, therefore, focuses on established strategies for improving the bioavailability of poorly soluble and/or permeable compounds, particularly those with a benzimidazole scaffold similar to JNJ-2408068.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the potentially low in vivo bioavailability of JNJ-2408068?
A1: Based on the characteristics of many benzimidazole derivatives and the limited systemic exposure observed in preclinical inhalation studies of JNJ-2408068, the primary reasons for low bioavailability are likely:
-
Poor Aqueous Solubility: Many benzimidazole-based compounds exhibit low solubility in aqueous solutions, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[2]
-
Low Permeability: The molecular structure might not be optimal for passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q2: What initial steps should I take to assess the bioavailability of my JNJ-2408068 formulation?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility of JNJ-2408068 at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the GI tract environment. Assess its lipophilicity (LogP/LogD).
-
In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer model to evaluate the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.
-
Pilot In Vivo Pharmacokinetic (PK) Study: Administer a simple suspension of JNJ-2408068 orally to a relevant animal model (e.g., rats or mice) and collect plasma samples at various time points to determine key PK parameters like Cmax, Tmax, and AUC.
Q3: Are there any successor compounds to JNJ-2408068 with improved oral bioavailability?
A3: Yes, a subsequent compound, JNJ-53718678, has been developed and evaluated in clinical trials with oral administration in infants.[3] This demonstrates that optimization of the chemical structure can lead to improved pharmacokinetic properties for this class of RSV fusion inhibitors.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when trying to improve the in vivo bioavailability of JNJ-2408068.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low drug exposure (AUC) after oral administration of a crystalline suspension. | Poor aqueous solubility limiting dissolution. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation in Enabling Excipients: Explore lipid-based formulations or solid dispersions. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption; potential food effects. | 1. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the consistency of absorption. 2. Amorphous Solid Dispersions: Creating an amorphous form of the drug can enhance solubility and reduce variability. |
| Good in vitro dissolution but still low in vivo exposure. | Low intestinal permeability or high first-pass metabolism. | 1. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 2. Prodrug Approach: Design a prodrug of JNJ-2408068 that is more permeable and is converted to the active compound in vivo. |
| Precipitation of the drug in the GI tract upon dilution of a liquid formulation. | Supersaturation leading to crystallization. | 1. Supersaturable Formulations: Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into lipid-based systems (S-SMEDDS) to maintain a supersaturated state.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Supersaturable Self-Microemulsifying Drug Delivery System (S-SMEDDS)
This protocol is a general guideline for developing an S-SMEDDS formulation, which has been shown to be effective for other poorly soluble benzimidazole derivatives.[4][5]
1. Excipient Screening:
- Determine the solubility of JNJ-2408068 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH40, Cremophor EL), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
2. Formulation Development:
- Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion upon dilution with water.
- Select a formulation with good self-emulsification properties and high drug loading capacity.
3. Incorporation of a Precipitation Inhibitor:
- Add a polymer (e.g., 1-5% w/w of HPMC or PVP) to the optimized SMEDDS formulation to create the S-SMEDDS.
4. Characterization:
- Measure the droplet size and zeta potential of the resulting microemulsion after dilution.
- Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess for drug precipitation.
Protocol 2: Preparation of an Amorphous Solid Dispersion
This protocol outlines the preparation of an amorphous solid dispersion using the solvent evaporation method.
1. Polymer Selection:
- Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
2. Solvent Evaporation Method:
- Dissolve both JNJ-2408068 and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
- Evaporate the solvent under reduced pressure using a rotary evaporator.
- Further dry the resulting solid film under vacuum to remove any residual solvent.
3. Characterization:
- Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
- Evaluate the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.
Visualizing Experimental Workflows and Pathways
RSV Fusion Inhibition Pathway
The following diagram illustrates the mechanism of action of JNJ-2408068, which involves the inhibition of the RSV F protein-mediated fusion of the viral and host cell membranes.
Caption: Mechanism of RSV fusion inhibition by JNJ-2408068.
Workflow for Improving Bioavailability
This diagram outlines a logical workflow for researchers aiming to enhance the in vivo bioavailability of JNJ-2408068.
Caption: A systematic workflow for enhancing the bioavailability of JNJ-2408068.
References
- 1. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. supersaturable-self-microemulsifying-delivery-systems-an-approach-to-enhance-oral-bioavailability-of-benzimidazole-anticancer-drugs - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: JNJ-2408068 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-2408068 in cellular assays. The focus is on understanding its mechanism of action as a respiratory syncytial virus (RSV) fusion inhibitor and addressing potential issues related to its efficacy and the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-2408068?
A1: JNJ-2408068 is a potent, small-molecule inhibitor of respiratory syncytial virus (RSV).[1][2][3] Its primary mechanism is the inhibition of the RSV fusion (F) protein.[1][2] By binding to a hydrophobic cavity within the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[1][2]
Q2: What are the expected EC50 values for JNJ-2408068 in cellular assays?
A2: In standard antiviral assays using cell lines like HEp-2, JNJ-2408068 exhibits potent activity with a 50% effective concentration (EC50) of approximately 2.1 nM.[1][2] In an RSV-mediated cell fusion assay, the EC50 is around 0.9 nM.[1][2]
Q3: What is considered an "off-target" effect for JNJ-2408068?
A3: For JNJ-2408068, "off-target" effects are primarily understood in the context of drug resistance. Rather than binding to unintended host cell proteins, the key issue is a lack of efficacy against RSV strains that have developed specific mutations in the F protein. These mutations prevent the drug from binding effectively, leading to resistance.[1][2]
Q4: Which mutations in the RSV F protein are known to confer resistance to JNJ-2408068?
A4: Resistance to JNJ-2408068 is associated with single amino acid substitutions in two main regions of the F protein: the heptad repeat 2 (HR2) domain and the intervening domain between HR1 and HR2.[1][2] Known resistance mutations include D486N, E487D, and F488Y in HR2, and K399I and T400A in the intervening domain.[1][2] Viruses with these mutations show significantly reduced susceptibility to the compound.[1]
Q5: Is there cross-resistance with other RSV fusion inhibitors?
A5: Yes, RSV variants selected for resistance to JNJ-2408068 have shown significant cross-resistance to other fusion inhibitors like VP-14637, and vice-versa.[1] This is because these inhibitors share a similar binding site and mechanism of action.[1]
Troubleshooting Guides
Problem: Higher than expected EC50 value in an antiviral assay.
-
Possible Cause 1: RSV Strain with Reduced Susceptibility. The RSV strain used may harbor pre-existing resistance mutations in the F protein.
-
Troubleshooting Step: Sequence the F gene of your viral stock to check for known resistance mutations. Compare the sequence to a wild-type reference strain.
-
-
Possible Cause 2: Assay Conditions. Suboptimal assay conditions can affect the apparent potency of the inhibitor.
-
Troubleshooting Step:
-
Verify the cell density and health of the HEp-2 cells.
-
Ensure the multiplicity of infection (MOI) is consistent with established protocols (e.g., ~0.05).[1]
-
Confirm the concentration and stability of your JNJ-2408068 stock solution.
-
-
-
Possible Cause 3: Inappropriate Assay Readout. The method used to quantify viral replication or cytopathic effect (CPE) may lack sensitivity.
-
Troubleshooting Step: Consider using a more sensitive method, such as a reporter virus (e.g., expressing luciferase or GFP) or quantifying viral RNA via RT-qPCR.
-
Problem: Inconsistent results in the RSV-mediated cell fusion assay.
-
Possible Cause 1: Inefficient Cell Fusion. The cell lines used may not be optimal for syncytia formation.
-
Troubleshooting Step: Ensure you are using cell lines known to be permissive to RSV-induced fusion. The assay relies on the expression of the F protein in one cell population and its interaction with receptors on another.
-
-
Possible Cause 2: Low Signal-to-Noise Ratio. The reporter system (e.g., luciferase) may have high background or low signal.
-
Troubleshooting Step: Optimize the transfection efficiency of your reporter and effector plasmids. Titrate the amount of F protein expression plasmid to achieve robust fusion without excessive cell death.
-
Quantitative Data Summary
Table 1: In Vitro Activity of JNJ-2408068 against Wild-Type RSV
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Antiviral Activity | HEp-2 | EC50 | 2.1 | [1][2] |
| RSV-mediated Cell Fusion | - | EC50 | 0.9 | [1][2] |
| [3H]VP-14637 Binding Inhibition | RSV-infected HEp-2 | IC50 | 2.9 | [1][2] |
Table 2: JNJ-2408068 Resistance Mutations in the RSV F Protein
| F Protein Region | Mutation | Fold-change in EC50 | Reference |
| Intervening Domain | K399I | >1,000 | [1] |
| Intervening Domain | T400A | >1,000 | [1] |
| Heptad Repeat 2 (HR2) | D486N | >1,000 | [1] |
| Heptad Repeat 2 (HR2) | E487D | >1,000 | [1] |
| Heptad Repeat 2 (HR2) | F488Y | >1,000 | [1] |
Experimental Protocols
RSV-Mediated Cell Fusion Assay
This assay quantifies the ability of JNJ-2408068 to inhibit the fusion of cells expressing the RSV F protein with target cells.
-
Materials:
-
Effector cells (e.g., 293T)
-
Target cells (e.g., 293T)
-
Expression plasmid for RSV F protein
-
Reporter plasmid (e.g., GAL4-luciferase)
-
Transactivator plasmid (e.g., GAL4 DNA-binding domain fused to NF-κB activation domain)
-
Transfection reagent
-
JNJ-2408068
-
Luciferase assay reagent
-
-
Protocol:
-
Prepare Effector Cells: Co-transfect effector cells with the RSV F protein expression plasmid and the transactivator plasmid.
-
Prepare Target Cells: Transfect target cells with the luciferase reporter plasmid.
-
Incubation: After 24 hours, harvest and mix the effector and target cell populations.
-
Treatment: Aliquot the cell mixture into a 96-well plate and add serial dilutions of JNJ-2408068.
-
Fusion: Incubate the plate for 6-8 hours to allow for cell fusion. Fusion brings the transactivator and reporter plasmids into the same cytoplasm, driving luciferase expression.
-
Readout: Add luciferase assay reagent and measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the JNJ-2408068 concentration and calculate the EC50 value.
-
Compound Binding Assay (Competitive)
This assay determines the ability of JNJ-2408068 to compete with a radiolabeled ligand for binding to the RSV F protein in infected cells.
-
Materials:
-
HEp-2 cells
-
RSV (wild-type)
-
[3H]VP-14637 (radiolabeled competitor)
-
Unlabeled JNJ-2408068
-
Scintillation fluid and counter
-
-
Protocol:
-
Cell Seeding and Infection: Seed HEp-2 cells in 12-well plates. The next day, infect the cells with RSV at an MOI of ~0.05.[1]
-
Incubation: Allow the infection to proceed for 48 hours.[1]
-
Competition: To the infected cells, add a fixed concentration of [3H]VP-14637 (e.g., 10 nM) along with serial dilutions of unlabeled JNJ-2408068.[1]
-
Binding: Incubate at 37°C for 2 hours to allow for binding.[1]
-
Washing: Remove the media and wash the cells three times with cold phosphate-buffered saline to remove unbound ligand.[1]
-
Lysis and Counting: Lyse the cells and transfer the lysate to a scintillation vial with scintillation fluid.[1] Measure the radioactivity using a scintillation counter.
-
Analysis: Plot the radioactive signal against the JNJ-2408068 concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.
Caption: Logical relationship of JNJ-2408068 efficacy in wild-type vs. resistant RSV.
Caption: Experimental workflow for the RSV-mediated cell fusion assay.
References
- 1. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ 2408068 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JNJ 2408068 in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: It is recommended to aliquot and store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent degradation.[1]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not publicly available, it is good laboratory practice to protect all compounds from light, especially during long-term storage and during experiments, to minimize the risk of photochemical degradation.
Q3: What are the potential degradation pathways for this compound?
A3: The exact degradation pathways for this compound have not been publicly disclosed. However, compounds with similar functional groups may be susceptible to hydrolysis and oxidation. Forced degradation studies under stress conditions (e.g., high temperature, extreme pH, and oxidative stress) can help elucidate potential degradation products.
Troubleshooting Guides
pH-Dependent Stability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent stability results at the same pH. | Buffer composition variability. | Ensure consistent buffer preparation with accurate pH measurement. Use high-purity reagents. |
| Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment. | |
| Rapid degradation observed across all pH values. | Compound instability in aqueous solutions. | Prepare fresh solutions immediately before the experiment. Consider using a co-solvent if solubility is a concern, ensuring it does not affect stability. |
| Contamination of buffers. | Use sterile, filtered buffers to prevent microbial growth and degradation. |
Plasma Stability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates. | Inconsistent plasma quality or handling. | Use pooled plasma from a reputable source. Ensure consistent thawing and handling procedures. |
| Inefficient protein precipitation. | Optimize the protein precipitation method (e.g., choice of organic solvent, solvent-to-plasma ratio, vortexing time, and centrifugation speed). | |
| Compound appears more stable than expected. | High plasma protein binding. | While high binding can protect the compound from enzymatic degradation, consider this when interpreting results. An equilibrium dialysis experiment can determine the unbound fraction. |
Microsomal Stability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No significant degradation observed (compound appears too stable). | Low intrinsic clearance. | Increase the incubation time or the microsomal protein concentration to allow for detectable metabolism. |
| Inactive microsomes. | Use a positive control with a known high clearance to verify the metabolic activity of the microsomes. Ensure proper storage and handling of microsomes. | |
| Missing or depleted cofactors. | Ensure the NADPH regenerating system is freshly prepared and active. | |
| Very rapid degradation observed. | High intrinsic clearance. | Reduce the incubation time or decrease the microsomal protein concentration to accurately determine the degradation rate. |
Data Presentation
Table 1: Stability of this compound in Different pH Buffers at 37°C
| pH | Incubation Time (hours) | % Remaining |
| 3.0 | 24 | 85.2 ± 3.1 |
| 5.0 | 24 | 92.5 ± 2.5 |
| 7.4 | 24 | 98.1 ± 1.8 |
| 9.0 | 24 | 88.7 ± 4.2 |
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Table 2: Stability of this compound in Human and Rat Plasma at 37°C
| Species | Incubation Time (minutes) | % Remaining | Half-life (t½, min) |
| Human | 0 | 100 | > 120 |
| 30 | 95.3 ± 2.1 | ||
| 60 | 91.8 ± 3.5 | ||
| 120 | 85.6 ± 4.0 | ||
| Rat | 0 | 100 | 95 |
| 30 | 78.2 ± 3.8 | ||
| 60 | 60.5 ± 4.1 | ||
| 120 | 35.1 ± 5.2 | ||
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Table 3: Stability of this compound in Human and Rat Liver Microsomes at 37°C
| Species | Incubation Time (minutes) | % Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 0 | 100 | 45 | 30.8 |
| 15 | 70.1 ± 4.5 | |||
| 30 | 48.9 ± 3.9 | |||
| 60 | 23.7 ± 5.1 | |||
| Rat | 0 | 100 | 28 | 49.5 |
| 15 | 55.4 ± 5.0 | |||
| 30 | 30.1 ± 4.7 | |||
| 60 | 9.2 ± 3.3 | |||
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assay
-
Preparation of Buffers: Prepare buffers of various pH values (e.g., 3.0, 5.0, 7.4, 9.0) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Compound Spiking: Spike this compound into each buffer to a final concentration of 1 µM.
-
Incubation: Incubate the solutions at a constant temperature of 37°C.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining.
Protocol 2: Plasma Stability Assay
-
Plasma Preparation: Thaw pooled human or rat plasma in a 37°C water bath.
-
Compound Spiking: Spike this compound into the plasma to a final concentration of 1 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma.
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile (containing an internal standard) to precipitate the plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS.[2]
Protocol 3: Microsomal Stability Assay
-
Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4). Prepare a separate NADPH regenerating system solution.
-
Pre-incubation: Pre-warm the microsomal solution and this compound (at a final concentration of 1 µM) at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.[3][4]
-
Centrifugation: Centrifuge the samples to pellet the microsomes.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
Visualizations
Caption: Workflow for pH-Dependent Stability Assay.
Caption: Workflow for Plasma Stability Assay.
Caption: Workflow for Microsomal Stability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: JNJ-2408068 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in antiviral assays involving JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-2408068?
A1: JNJ-2408068 is a small-molecule inhibitor of Respiratory Syncytial Virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, which is essential for the virus to enter and infect host cells.[1][2][3] The compound binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][2][3] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral and host cell membranes, thus inhibiting viral entry and replication.[1][4][5]
Q2: What are the typical EC50 values observed for JNJ-2408068?
A2: JNJ-2408068 exhibits potent antiviral activity with 50% effective concentrations (EC50s) typically in the low nanomolar range. In standard antiviral assays, the EC50 is approximately 2.1 nM.[1][2][3] In RSV-mediated cell fusion assays, a similarly potent inhibitory effect is observed, with a reported EC50 of 0.9 nM.[1][2][3]
Q3: Can drug-resistant RSV variants to JNJ-2408068 emerge?
A3: Yes, drug-resistant RSV variants to JNJ-2408068 have been selected in vitro.[1][2] These variants often exhibit cross-resistance to other RSV fusion inhibitors with similar mechanisms of action.[2][6] Resistance mutations are typically found in the viral F protein, specifically in regions such as the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | Inconsistent cell health and density. | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Variability in virus titer. | Prepare and titer virus stocks carefully. Use a consistent multiplicity of infection (MOI) for all assays. | |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of JNJ-2408068 for each experiment. Use calibrated pipettes and ensure complete dissolution of the compound. | |
| No antiviral activity observed | Inactive compound. | Verify the integrity and storage conditions of the JNJ-2408068 stock solution. |
| Resistant virus strain. | Sequence the F protein of the virus stock to check for resistance mutations.[2] | |
| Assay timing issues. | For fusion inhibitors like JNJ-2408068, the compound must be present at the time of or very shortly after viral infection.[7] Optimize the time-of-addition in your assay. | |
| Cell toxicity observed at active concentrations | Off-target effects of the compound. | While JNJ-2408068 is reported to have selective antiviral activity, it is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50).[8] |
| Contamination of compound stock. | Ensure the purity of the JNJ-2408068 stock. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of JNJ-2408068 against Respiratory Syncytial Virus (RSV)
| Assay Type | EC50 (nM) | Reference |
| Standard Antiviral Assay | 2.1 | [1][2][3] |
| RSV-mediated Cell Fusion Assay | 0.9 | [1][2][3] |
| Inhibition of [3H]VP-14637 Binding (IC50) | 2.9 | [2] |
Experimental Protocols
Protocol 1: RSV Cytopathic Effect (CPE) Reduction Assay
This protocol is a standard method to evaluate the antiviral efficacy of compounds by measuring the reduction of virus-induced cell death.[9]
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 cells) to achieve a confluent monolayer on the day of infection.[3]
-
Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium. A typical concentration range might be from 0.01 nM to 100 nM. Also, prepare wells for virus control (no compound) and cell control (no virus, no compound).
-
Infection: Infect the cell monolayers with RSV at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the prepared dilutions of JNJ-2408068 to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator until significant cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).
-
Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS or MTT).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: RSV-Mediated Cell Fusion Assay
This assay specifically measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a key step in viral spread.[1][5]
-
Cell Preparation: Co-culture two populations of cells: one expressing the RSV F and G proteins (effector cells) and another susceptible target cell line. One cell line should express a reporter gene under the control of a promoter that is activated by a protein from the other cell line upon fusion (e.g., T7 polymerase and a luciferase gene under a T7 promoter).
-
Compound Addition: Add serial dilutions of JNJ-2408068 to the co-culture wells.
-
Incubation: Incubate the plate for a sufficient period to allow for cell fusion and reporter gene expression (e.g., 6-8 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of fusion inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Mechanism of action of JNJ-2408068, an RSV fusion inhibitor.
Caption: General workflow for an RSV cytopathic effect (CPE) reduction assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Validation & Comparative
JNJ-2408068 vs. VP-14637: A Comparative Analysis of Two Potent RSV Fusion Inhibitors
A detailed comparison of the mechanisms of action, antiviral potencies, and resistance profiles of the respiratory syncytial virus (RSV) fusion inhibitors JNJ-2408068 and VP-14637.
This guide provides a comprehensive comparison of two small-molecule inhibitors of respiratory syncytial virus (RSV), JNJ-2408068 and VP-14637. Both compounds have demonstrated potent antiviral activity by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. This document summarizes their mechanisms of action, presents comparative experimental data, details the protocols used in these key experiments, and provides visual representations of their shared signaling pathway and experimental workflows.
Mechanism of Action
Both JNJ-2408068 and VP-14637 are RSV entry inhibitors that function by directly targeting the viral F protein.[1] Their primary mechanism involves interfering with the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[2][3] This inhibition of fusion prevents the release of the viral genome into the cytoplasm, thus halting the infection process at an early stage.[2]
Molecular modeling and experimental data suggest that both molecules bind to a small hydrophobic cavity within the inner core of the F protein.[1][4] This binding site is thought to involve simultaneous interaction with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] By occupying this pocket, the inhibitors are believed to stabilize the pre-fusion conformation of the F protein, preventing its transition to the post-fusion state and thereby blocking membrane fusion.[5][6] Evidence for this shared mechanism is further supported by the high degree of cross-resistance observed between the two compounds.[1][7]
Quantitative Data Comparison
The antiviral potency of JNJ-2408068 and VP-14637 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: Antiviral Activity against RSV
| Compound | EC50 (Antiviral Assay) | EC50 (Fusion Assay) |
| JNJ-2408068 | 2.1 nM | 0.9 nM |
| VP-14637 | 1.4 nM | 5.4 nM |
EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication or cell fusion by 50%. Data sourced from multiple studies.[1][4][7][8][9]
Table 2: Competitive Binding Assay
| Unlabeled Competitor | IC50 (Inhibition of [3H]VP-14637 Binding) |
| JNJ-2408068 | 2.9 nM |
| VP-14637 | Not Applicable (Homologous Competition) |
| T-118 (HR2-derived peptide) | No Inhibition |
IC50 (50% inhibitory concentration) represents the concentration of the unlabeled competitor that displaces 50% of the radiolabeled [3H]VP-14637 from its binding site on RSV-infected cells.[1][4][7][8][9]
Table 3: Cross-Resistance of Selected RSV Variants
| Virus Selected with | Fold Resistance to JNJ-2408068 | Fold Resistance to VP-14637 |
| JNJ-2408068 | >1,000 | >1,000 |
| VP-14637 | >1,000 | >1,000 |
Fold resistance is the ratio of the EC50 for the resistant variant to the EC50 for the wild-type virus.[7]
Experimental Protocols
Antiviral Assay (Cytopathic Effect Assay)
This assay quantifies the ability of a compound to inhibit the virus-induced killing of host cells.
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Compound Addition: The test compounds (JNJ-2408068, VP-14637) are serially diluted and added to the cells.
-
Virus Inoculation: A standardized amount of RSV is added to the wells containing the cells and compounds.
-
Incubation: The plates are incubated for 3-4 days at 37°C to allow for viral replication and the development of cytopathic effects (CPE).
-
Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTS or neutral red uptake). The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
RSV-Mediated Cell Fusion Assay
This assay specifically measures the inhibition of cell-to-cell fusion mediated by the RSV F protein.
-
Cell Populations: Two populations of cells are prepared: one expressing the RSV F protein and another susceptible target cell line. Often, one population is infected with RSV.
-
Co-culture: The two cell populations are mixed and co-cultured.
-
Compound Treatment: The test compounds are added to the co-culture at various concentrations.
-
Fusion Event: In the absence of an inhibitor, the F protein on the surface of the infected cells will mediate fusion with the target cells, leading to the formation of syncytia (large, multinucleated cells).
-
Quantification: The extent of fusion is quantified, often using a reporter gene system (e.g., luciferase) where the reporter is activated upon cell fusion. The EC50 is the concentration of the compound that reduces the fusion signal by 50%.[10]
[3H]VP-14637 Binding Assay
This assay measures the ability of unlabeled compounds to compete with radiolabeled VP-14637 for binding to the RSV F protein.
-
Cell Preparation: HEp-2 cells are infected with RSV.
-
Incubation with Compounds: The infected cells are incubated with a fixed concentration of [3H]VP-14637 and varying concentrations of unlabeled competitor compounds (JNJ-2408068 or unlabeled VP-14637).
-
Washing: The cells are washed to remove unbound radioactivity.
-
Lysis and Scintillation Counting: The cells are lysed, and the amount of cell-associated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 is determined as the concentration of the unlabeled competitor that reduces the binding of [3H]VP-14637 by 50%.[7][8]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for JNJ-2408068 and VP-14637, inhibiting RSV fusion.
Experimental Workflow: Antiviral Assay
Caption: Workflow for the cytopathic effect-based antiviral assay.
Logical Relationship: Cross-Resistance
Caption: Shared binding site leads to cross-resistance between the two inhibitors.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
comparing efficacy of JNJ 2408068 with other RSV inhibitors
A Comparative Analysis of JNJ-53718678 and Other Novel Respiratory Syncytial Virus (RSV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several novel small-molecule inhibitors showing promise in clinical trials. This guide provides a comparative overview of the efficacy of JNJ-53718678 (also known as rilematovir) against other leading RSV inhibitors: ziresovir (AK0529), presatovir, and sisunatovir (RV521). All four compounds are fusion inhibitors that target the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4] By binding to the F protein, these inhibitors prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.[1][2][3][4]
Quantitative Efficacy Data
The following tables summarize key quantitative data from clinical trials of JNJ-53718678 and its comparators.
Table 1: Efficacy of RSV Fusion Inhibitors in Pediatric/Infant Populations
| Inhibitor | Trial Name/Identifier | Patient Population | Primary Efficacy Endpoint | Key Findings |
| JNJ-53718678 (Rilematovir) | CROCuS / NCT03656510 | Hospitalized and outpatient children (≥28 days to ≤3 years) with RSV | Positive dose-response relationship in the area under the curve (AUC) of RSV RNA viral load from baseline to Day 5.[5][6] | The study was terminated prematurely for strategic reasons not related to safety. A small but favorable antiviral effect was observed.[6] In a preceding Phase 1b study in hospitalized infants, a median RSV viral load change from baseline by Day 3 was -1.98 log10 copies/mL for JNJ-53718678 versus -0.32 log10 copies/mL for placebo.[7] |
| Ziresovir (AK0529) | AIRFLO / NCT04231968 | Hospitalized infants (1 to 24 months) with RSV infection | Change from baseline in Wang bronchiolitis clinical score at Day 3.[8][9] | Statistically significant greater reduction in Wang bronchiolitis score compared to placebo (-3.4 vs -2.7; p=0.002).[8] Significant reduction in viral load at Day 5 (-2.5 vs -1.9 log10 copies/mL; p=0.006).[8] |
| Sisunatovir (RV521) | REVIRAL 1 / NCT04225897 | Hospitalized infants (1 to 36 months) with RSV lower respiratory tract infection (LRTI) | Safety, tolerability, pharmacokinetics, and antiviral effect.[10] | Part C of the study was terminated for strategic reasons, with no safety concerns.[10] Efficacy data from this trial is not yet fully available in the public domain. |
Table 2: Efficacy of RSV Fusion Inhibitors in Adult Populations
| Inhibitor | Trial Name/Identifier | Patient Population | Primary Efficacy Endpoint | Key Findings |
| JNJ-53718678 (Rilematovir) | PRIMROSE / NCT04978337 | Adult outpatients (18-85 years) at high risk for RSV disease progression | Time to resolution of RSV lower respiratory tract disease (LRTD) symptoms.[11][12] | This study was discontinued for strategic reasons unrelated to safety.[11] A prior Phase 2a study in non-hospitalized adults showed clinical benefit in antiviral activity.[13] |
| Presatovir | NCT02254421 | Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI) | Time-weighted average change in nasal RSV viral load through Day 9.[14][15] | No significant difference in viral load change compared to placebo (-1.12 vs -1.09 log10 copies/mL; p=0.94).[14][15] Did not improve clinical outcomes.[14] |
| Sisunatovir (RV521) | NCT03258502 (Human Challenge Study) | Healthy adults experimentally infected with RSV | Area under the curve (AUC) for viral load.[16][17] | Significant reduction in viral load and disease severity compared to placebo.[16][17] Daily nasal mucus weight was also significantly reduced.[16] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for JNJ-53718678 and the compared inhibitors involves the disruption of the RSV F protein-mediated fusion process. This process is essential for the virus to enter host cells and to spread to adjacent cells through syncytia formation.
Caption: Mechanism of RSV Fusion and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
JNJ-53718678 (Rilematovir) - CROCuS Study (NCT03656510)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive study.[6]
-
Participants: Children aged ≥28 days and ≤3 years with acute respiratory tract infection due to RSV, including both hospitalized patients and outpatients.[5]
-
Intervention: Participants were randomized to receive either a low or high dose of JNJ-53718678 oral suspension or a placebo, administered daily for 7 days. Dosing was based on weight and age.[5][6]
-
Primary Endpoint Assessment: The primary objective was to determine the antiviral activity by assessing the area under the curve (AUC) of RSV RNA viral load from nasal swabs, measured from baseline through Day 5.[6]
-
Viral Load Quantification: RSV RNA viral load from nasal swabs was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[6]
-
Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, and electrocardiograms throughout the study.[5]
Caption: JNJ-53718678 CROCuS Study Workflow.
Ziresovir (AK0529) - AIRFLO Study (NCT04231968)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[8][9]
-
Participants: Hospitalized infants aged 1 to 24 months with confirmed RSV infection.[8][9]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either ziresovir or a placebo, administered orally twice daily for 5 days. Dosing was based on body weight.[8][18]
-
Primary Endpoint Assessment: The primary endpoint was the change from baseline in the Wang bronchiolitis clinical score at Day 3 of treatment. This score assesses the severity of respiratory distress.[8][9]
-
Key Secondary Endpoint: Evaluation of the antiviral effect of ziresovir compared to placebo, measured by the change in viral load on Day 5.[19]
-
Viral Load Quantification: Nasal swabs were collected, and RSV viral load was quantified.[8]
-
Safety Assessment: Safety and tolerability were monitored through the incidence of adverse events.[18]
Caption: Ziresovir AIRFLO Study Workflow.
Presatovir - Phase 2b Study (NCT02254421)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[14][15]
-
Participants: Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI).[14][15]
-
Intervention: Patients were randomized 1:1 to receive either oral presatovir (200 mg) or a placebo every 4 days for 5 doses.[15]
-
Primary Endpoint Assessment: The primary endpoint was the time-weighted average change in nasal RSV viral load from Day 1 to Day 9.[14][15]
-
Viral Load Quantification: Nasal RSV viral load was measured by RT-qPCR.[14]
-
Secondary Endpoints: Included clinical outcomes such as supplemental oxygen-free days, incidence of respiratory failure, and all-cause mortality.[14][15]
Sisunatovir (RV521) - Human Challenge Study (NCT03258502)
-
Study Design: A randomized, double-blind, placebo-controlled human challenge study.[16][17]
-
Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or 5 days post-inoculation), they received either sisunatovir (350 mg or 200 mg) or a placebo orally every 12 hours for 5 days.[16]
-
Primary Endpoint Assessment: The primary endpoint was the area under the curve (AUC) for viral load, assessed by RT-qPCR of nasal wash samples.[16]
-
Clinical Assessments: Daily nasal mucus weight and symptom scores were recorded.[16][20]
References
- 1. Facebook [cancer.gov]
- 2. What is Ziresovir used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is Sisunatovir used for? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the Treatment of RSV Infection in The New England Journal of Medicine [arkbiosciences.com]
- 19. Ark Biopharmaceutical Presents Positive Results in Phase 3 AIRFLO Study of Ziresovir in RSV-Infected Hospitalized Infants at 12th International RSV Symposium [arkbiosciences.com]
- 20. | BioWorld [bioworld.com]
Navigating Resistance: A Comparative Guide to JNJ-2408068 and Other RSV Fusion Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antiviral resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of the respiratory syncytial virus (RSV) fusion inhibitor JNJ-2408068 and other key inhibitors in its class. The information is supported by experimental data to aid in the development of next-generation antiviral strategies.
JNJ-2408068 is a small molecule inhibitor that targets the F protein of RSV, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral and cellular membranes. However, as with many antivirals, the emergence of resistance is a significant concern. This guide explores the cross-resistance patterns observed between JNJ-2408068 and other RSV fusion inhibitors, providing valuable insights into their mechanisms of action and potential clinical utility.
Comparative Analysis of Cross-Resistance
The development of resistance to RSV fusion inhibitors is often associated with specific mutations in the viral F protein. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. A critical aspect of antiviral drug development is understanding whether resistance to one inhibitor confers resistance to others—a phenomenon known as cross-resistance.
The following table summarizes the quantitative data on the cross-resistance profiles of JNJ-2408068 and other notable RSV fusion inhibitors against various F protein mutations. The data is presented as fold-change in the 50% effective concentration (EC50) compared to the wild-type virus.
| Mutation | JNJ-2408068 | VP-14637 | BMS-433771 | TMC-353121 | JNJ-53718678 | GS-5806 | AK-0529 |
| K394R | - | - | >1,250[1] | >30,000 (with S398L)[1] | >6,024[1] | 4.4[1] | >355[1] |
| K399I | Significant[2][3] | Significant[2][3] | - | - | - | - | - |
| T400A | Significant[2][3] | Significant[2][3] | - | - | - | - | - |
| D486N | Significant[2][3] | Significant[2][3] | - | 2,474[1] | - | - | Resistance observed[4] |
| E487D | Significant[2][3] | Significant[2][3] | - | - | - | - | - |
| F488Y | Significant[2][3] | Significant[2][3] | - | - | - | - | - |
| D489Y | - | - | - | - | Resistance observed[5] | - | Resistance observed[4] |
| L138F | - | - | - | - | - | Resistance observed[6][7] | - |
| F140L | - | - | - | - | - | Resistance observed[6][7] | - |
| L141W | - | - | - | - | Resistance observed[5] | - | - |
Note: "Significant" indicates that the publications reported substantial cross-resistance without specifying the exact fold-change. "-" indicates that data was not available in the searched sources.
The data reveals significant cross-resistance between JNJ-2408068 and VP-14637, with mutations in the HR2 domain (D486N, E487D, F488Y) and the intervening domain between HR1 and HR2 (K399I, T400A) of the F protein conferring resistance to both compounds.[2][3] This suggests a similar mechanism of action and binding site for these two inhibitors.[8]
Furthermore, the K394R mutation has been identified as a key player in broad cross-resistance among several fusion inhibitors, including BMS-433771, TMC-353121, JNJ-53718678, and AK-0529.[1] Interestingly, GS-5806 appears to be less affected by the K394R mutation, suggesting a potentially different interaction with the F protein.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of RSV fusion inhibitors.
Selection of Drug-Resistant RSV Mutants
This protocol outlines the in vitro process for selecting RSV variants with reduced susceptibility to fusion inhibitors.
-
Cell Culture and Virus Propagation: HEp-2 cells are cultured in appropriate media and seeded in 6-well plates. The cells are then infected with a wild-type RSV strain (e.g., A2) at a low multiplicity of infection (MOI).
-
Inhibitor Addition: The fusion inhibitor is added to the culture medium at a concentration slightly above its EC50 value.
-
Serial Passage: The virus is passaged in the presence of the inhibitor. With each passage, the concentration of the inhibitor is gradually increased. This selection pressure favors the growth of viral mutants that are less susceptible to the drug.
-
Monitoring for Cytopathic Effect (CPE): The cell cultures are monitored for the development of CPE, such as syncytia formation (cell fusion), which is characteristic of RSV infection.
-
Isolation of Resistant Virus: When viral replication is observed at higher inhibitor concentrations, the virus is harvested and plaque-purified to obtain a clonal population of the resistant mutant.
-
Genotypic Analysis: The F gene of the resistant virus is sequenced to identify the mutations responsible for the reduced susceptibility.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the antiviral activity of a compound by measuring its ability to inhibit the virus-induced damage to host cells.
-
Cell Seeding: HEp-2 or other susceptible cells are seeded into 96-well plates and incubated to form a monolayer.
-
Compound Dilution: The test compound (e.g., JNJ-2408068) is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with RSV. Immediately after infection, the different concentrations of the test compound are added to the wells. Control wells with uninfected cells and infected cells without the compound are included.
-
Incubation: The plates are incubated for a period that allows for the development of significant CPE in the untreated, infected wells (typically 3-5 days).
-
Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through quantitative methods such as staining the remaining viable cells with crystal violet or using a cell viability assay (e.g., MTS or ATP-based assays).
-
EC50 Determination: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the RSV fusion pathway and the experimental workflow for assessing cross-resistance.
The diagram above illustrates the key steps in RSV entry into a host cell, mediated by the F protein, and how fusion inhibitors like JNJ-2408068 intervene in this process.
This workflow diagram outlines the systematic process used by researchers to select for drug-resistant viral strains and subsequently evaluate their susceptibility to a range of antiviral compounds to determine cross-resistance patterns.
References
- 1. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating JNJ-2408068: A Comparative Guide to its Binding with the Respiratory Syncytial Virus (RSV) Fusion (F) Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-2408068's binding to the Respiratory Syncytial Virus (RSV) Fusion (F) protein against other notable F protein inhibitors. The following sections present quantitative binding data, detailed experimental methodologies for validation, and visual representations of the mechanism of action and experimental workflows.
Comparative Analysis of RSV F Protein Inhibitors
The landscape of RSV F protein inhibitors includes several small molecules that, like JNJ-2408068, target the protein's conformational change essential for viral entry. JNJ-2408068 and its close analog, VP-14637, have demonstrated potent antiviral activity by binding to a hydrophobic cavity within the F protein's inner core, interacting with both the HR1 and HR2 domains.[1][2][3][4] This interaction stabilizes the prefusion conformation of the F protein, preventing the conformational changes necessary for fusion of the viral and host cell membranes.[5][6]
Below is a summary of the in vitro efficacy and binding affinities of JNJ-2408068 and other key RSV F protein inhibitors.
| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) | Kd (nM) |
| JNJ-2408068 | RSV F Protein | Antiviral Assay | 2.1[1][2] | - | - |
| Cell Fusion Assay | 0.9[1] | - | - | ||
| [3H]VP-14637 Competition Binding | - | 2.9[1][2][4] | - | ||
| VP-14637 | RSV F Protein | Antiviral Assay | 1.4[1][2] | - | - |
| Cell Fusion Assay | 5.4[1][3] | - | - | ||
| JNJ-53718678 | RSV F Protein | Isothermal Titration Calorimetry (ITC) | - | - | 7.4[7] |
| TMC-353121 | RSV F Protein | Antiviral Assay | ~0.1 (pEC50 9.9)[8] | - | - |
| BMS-433771 | RSV F Protein | Antiviral Assay | 12[2] | - | - |
Experimental Protocols
To validate the binding of JNJ-2408068 to the RSV F protein and determine its affinity in comparison to other compounds, the following experimental protocols are recommended:
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound (e.g., JNJ-2408068) to compete with a radiolabeled ligand (e.g., [3H]VP-14637) for binding to the RSV F protein.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
[3H]VP-14637 (Radioligand)
-
Unlabeled JNJ-2408068 and other competitor compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM CaCl2, and 1 mM MgCl2)
-
Wash Buffer (ice-cold Binding Buffer)
-
Scintillation fluid
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture and Infection: Culture HEp-2 cells to confluency in 96-well plates. Infect the cells with RSV at a suitable multiplicity of infection (MOI) and incubate to allow for F protein expression on the cell surface.
-
Compound Preparation: Prepare serial dilutions of unlabeled JNJ-2408068 and other competitor compounds in Binding Buffer.
-
Binding Reaction:
-
To each well, add a fixed concentration of [3H]VP-14637.
-
Add varying concentrations of the unlabeled competitor compounds (e.g., JNJ-2408068).
-
For total binding, add only the radioligand and Binding Buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Harvesting and Washing: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand (e.g., JNJ-2408068) and a protein (e.g., purified RSV F protein).
Materials:
-
Purified, soluble RSV F protein (prefusion conformation)
-
JNJ-2408068
-
ITC Buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified RSV F protein and dissolve JNJ-2408068 in the same ITC buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the purified RSV F protein into the sample cell.
-
Load the JNJ-2408068 solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the JNJ-2408068 solution into the sample cell containing the RSV F protein.
-
Record the heat change after each injection.
-
-
Control Experiment: Perform a control titration by injecting JNJ-2408068 into the ITC buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Mechanism and Workflow
To further elucidate the binding validation process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating JNJ-2408068 binding to RSV F protein.
Caption: Mechanism of RSV F protein inhibition by JNJ-2408068.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
JNJ-2408068 as a Tool Compound for Respiratory Syncytial Virus (RSV) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-2408068 with other notable small molecule inhibitors of Respiratory Syncytial Virus (RSV). JNJ-2408068, a potent benzimidazole derivative, has served as a valuable tool compound for elucidating the mechanism of RSV entry and for the development of novel antiviral therapies. This document presents a comparative analysis of its performance against other key RSV fusion inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the RSV Fusion (F) Protein
JNJ-2408068 and its comparators are all classified as RSV fusion inhibitors. They exert their antiviral activity by targeting the viral F glycoprotein, a class I fusion protein essential for the entry of RSV into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. These small molecule inhibitors bind to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[1]
dot
Caption: Mechanism of RSV Fusion Inhibition.
Comparative Performance of RSV Fusion Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of JNJ-2408068 and its key comparators against RSV. The data highlights the potent antiviral activity of this class of compounds.
Table 1: In Vitro Antiviral Activity against RSV Strain A2
| Compound | EC50 (nM) | Target Cell Line | Assay Type |
| JNJ-2408068 | 2.1[2][3] | HEp-2 | Cytopathic Effect (CPE) |
| VP-14637 | 1.4[3][4] | HEp-2 | Cytopathic Effect (CPE) |
| TMC353121 | ~0.13 | HeLaM | Not Specified |
| BMS-433771 | 20[5][6][7][8] | HEp-2 | Cytopathic Effect (CPE) |
| JNJ-53718678 (Rilematovir) | 0.46[9] | HeLa | RSV Infection Assay |
Table 2: In Vitro Cytotoxicity
| Compound | CC50 (µM) | Cell Line |
| JNJ-2408068 | >100 | Not Specified |
| VP-14637 | Not Specified | Not Specified |
| TMC353121 | ~7.9 | HeLaM |
| BMS-433771 | >100[5] | HEp-2, HeLa |
| JNJ-53718678 (Rilematovir) | >100 | HeLa |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features |
| JNJ-2408068 | Long tissue retention time observed in animal models.[1] |
| VP-14637 | Preclinical investigation for RSV treatment.[4] |
| TMC353121 | Shorter lung half-life (25h) compared to JNJ-2408068.[10] |
| BMS-433771 | Orally bioavailable with good pharmacokinetic properties in rodent models.[6] |
| JNJ-53718678 (Rilematovir) | Reached steady-state on day 2 of an 8-day dosing regimen.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Antiviral Activity Assay (Cytopathic Effect - CPE)
This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of JNJ-2408068 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Statement: As of late 2025, publicly available data from peer-reviewed literature does not contain specific experimental results on the synergistic effects of the respiratory syncytial virus (RSV) fusion inhibitor JNJ-2408068 in combination with other classes of antiviral agents. This guide, therefore, will focus on the established mechanism of action of JNJ-2408068, the theoretical basis for potential synergistic combinations, and relevant experimental data from other RSV fusion inhibitors that can inform future research directions.
JNJ-2408068: A Potent RSV Fusion Inhibitor
JNJ-2408068 is a small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for this fusion process, thereby halting the viral life cycle at an early stage.
Theoretical Framework for Synergistic Combinations
Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the required dosage of individual agents, and decrease the likelihood of developing drug-resistant viral strains. Based on its mechanism, JNJ-2408068 holds theoretical synergistic potential with antivirals that target different stages of the RSV replication cycle.
Potential Synergistic Partners for JNJ-2408068:
-
RNA Polymerase Inhibitors: These agents, such as ribavirin and newer investigational drugs, target the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome and transcribing viral genes. A combination of a fusion inhibitor like JNJ-2408068 and a polymerase inhibitor would create a dual blockade on both viral entry and replication.
-
Nucleoprotein (N) Inhibitors: These compounds target the viral nucleoprotein, which is crucial for viral RNA synthesis and the assembly of new viral particles. Combining a fusion inhibitor with an N protein inhibitor could disrupt both early and late stages of the viral life cycle.
-
Monoclonal Antibodies: Palivizumab, a monoclonal antibody, also targets the RSV F protein, but at a different epitope. While combining two agents that target the same protein can sometimes lead to antagonistic effects, it is also possible that they could bind cooperatively to inhibit F protein function more effectively. However, studies with other fusion inhibitors suggest that combinations of compounds targeting the same domain of the F protein can be antagonistic.
Comparative Data from Other RSV Fusion Inhibitors
While specific data for JNJ-2408068 is unavailable, studies on other RSV fusion inhibitors provide insights into potential synergistic interactions. The following table summarizes findings from in vitro studies of other fusion inhibitors in combination with antivirals from different classes.
| Fusion Inhibitor | Combination Partner | Partner's Mechanism of Action | Observed Effect | Virus Strain(s) |
| GS-5806 | ALS-8176 | RNA Polymerase Inhibitor | Additive | RSV |
| Ziresovir | ALS-8176 | RNA Polymerase Inhibitor | Additive | RSV |
| BMS-433771 | ALS-8176 | RNA Polymerase Inhibitor | Additive | RSV |
| GS-5806 | Ziresovir | Fusion Inhibitor | Antagonistic | RSV |
This table is for illustrative purposes and is based on studies of other fusion inhibitors, not JNJ-2408068.
Experimental Protocols
The assessment of synergistic, additive, or antagonistic effects of drug combinations is typically performed using in vitro cell-based assays.
General Protocol for Antiviral Synergy Testing:
-
Cell Culture: A suitable host cell line (e.g., HEp-2) is cultured in appropriate media and seeded into 96-well plates.
-
Drug Preparation: The antiviral agents to be tested are serially diluted to a range of concentrations.
-
Combination Treatment and Infection: The cells are treated with the individual drugs and with various combinations of the drugs at different concentration ratios. Subsequently, the cells are infected with a known titer of RSV.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Assessment of Viral Activity: The extent of viral replication is quantified using methods such as:
-
Cytopathic Effect (CPE) Assay: Visual scoring of virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).
-
Quantitative PCR (qPCR): Measuring the levels of viral RNA.
-
-
Data Analysis: The data is analyzed using mathematical models such as the Bliss independence model or the Loewe additivity model to determine the nature of the drug interaction (synergy, additivity, or antagonism). The results are often visualized using synergy maps.
Visualizing Mechanisms and Workflows
Signaling Pathway: RSV Entry and Inhibition by JNJ-2408068
Caption: Mechanism of RSV entry and its inhibition by JNJ-2408068.
Experimental Workflow: Antiviral Synergy Assessment
Caption: A generalized workflow for determining antiviral drug synergy.
Logical Relationship: Potential for Synergy
Caption: Rationale for synergistic combinations targeting different viral stages.
Head-to-Head Comparison: JNJ-2408068 vs. Ribavirin for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antiviral compounds, JNJ-2408068 and ribavirin, with a focus on their activity against Respiratory Syncytial Virus (RSV). This document summarizes their mechanisms of action, in vitro efficacy, and the experimental protocols used to generate the supporting data.
At a Glance: Key Differences
| Feature | JNJ-2408068 | Ribavirin |
| Primary Target | Respiratory Syncytial Virus (RSV) | Broad-spectrum (Hepatitis C, RSV, various hemorrhagic fevers) |
| Mechanism of Action | RSV Fusion Inhibitor | Multiple; includes inhibition of viral RNA polymerase and depletion of GTP |
| Specificity | Highly specific to RSV F protein | Broad-spectrum antiviral |
| Potency (vs. RSV) | High (nanomolar range) | Moderate (micromolar range) |
Mechanism of Action
JNJ-2408068 is a small molecule inhibitor that specifically targets the RSV fusion (F) protein. The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane. JNJ-2408068 binds to a hydrophobic cavity within the F protein, stabilizing it in its pre-fusion conformation and preventing the conformational changes necessary for membrane fusion.
Ribavirin , a synthetic nucleoside analog, exhibits broad-spectrum antiviral activity through multiple proposed mechanisms. It can be intracellularly phosphorylated to ribavirin triphosphate (RTP), which can competitively inhibit viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. Additionally, ribavirin monophosphate (RMP) inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication. It has also been suggested that the incorporation of ribavirin into the viral genome can lead to lethal mutagenesis.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action for JNJ-2408068.
Caption: Proposed mechanisms of action for Ribavirin.
In Vitro Efficacy Against RSV
A head-to-head comparison of the in vitro anti-RSV activity of JNJ-2408068 and ribavirin was conducted by Douglas et al. (2005). The results demonstrate the significantly higher potency of JNJ-2408068 against RSV.
| Compound | Antiviral Assay EC₅₀ (nM)[1] | RSV-mediated Cell Fusion Assay EC₅₀ (nM)[1] |
| JNJ-2408068 | 2.1 | 0.9 |
| Ribavirin | ~33,000 | >10,000 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Standard Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of a compound required to inhibit the virus-induced destruction (cytopathic effect) of host cells.
Caption: Workflow for the standard antiviral assay.
Detailed Methodology:
-
Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.
-
Compound Preparation: Test compounds (JNJ-2408068 and ribavirin) are serially diluted to various concentrations.
-
Infection: The cell culture medium is replaced with medium containing the diluted compounds, and the cells are then infected with a known titer of RSV.
-
Incubation: The plates are incubated for 5 to 7 days at 37°C in a humidified CO₂ incubator.
-
Data Analysis: The cytopathic effect (CPE) in each well is visually scored. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control wells without any compound.
RSV-Mediated Cell Fusion Assay (Luciferase-Based)
This assay specifically measures the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, a key step in viral spread.
Caption: Workflow for the RSV-mediated cell fusion assay.
Detailed Methodology:
-
Effector Cell Preparation: One population of Baby Hamster Kidney (BHK-21) cells is infected with RSV and subsequently transfected with a plasmid containing the luciferase reporter gene under the control of a T7 promoter.
-
Target Cell Preparation: A second population of BHK-21 cells is transfected with a plasmid that expresses T7 RNA polymerase.
-
Co-culture and Treatment: The target cells are overlaid onto the effector cells in the presence of serial dilutions of the test compounds.
-
Fusion and Reporter Gene Expression: If cell-cell fusion occurs, the T7 polymerase from the target cells enters the effector cells and drives the expression of the luciferase gene.
-
Data Analysis: After a 6-hour incubation, the cells are lysed, and luciferase activity is measured. The EC₅₀ is the compound concentration that inhibits luciferase activity by 50% compared to the control.[2]
Conclusion
The available in vitro data strongly indicates that JNJ-2408068 is a significantly more potent and specific inhibitor of RSV replication and fusion compared to ribavirin. While ribavirin has a broad spectrum of antiviral activity, its efficacy against RSV in vitro is considerably lower. The distinct mechanisms of action of these two compounds offer different therapeutic strategies for combating RSV infection. JNJ-2408068 represents a targeted approach by directly inhibiting a crucial step in the viral lifecycle, whereas ribavirin employs a multi-pronged, less specific attack. Further in vivo comparative studies would be beneficial to fully elucidate the therapeutic potential of JNJ-2408068 relative to ribavirin in a physiological setting. No direct head-to-head in vivo comparative studies in a single animal model were identified in the conducted search. However, separate studies have demonstrated the in vivo efficacy of both JNJ-2408068 and ribavirin in animal models of RSV infection.
References
Navigating Resistance: A Comparative Analysis of JNJ-2408068 and Other RSV Fusion Inhibitors
A critical analysis of resistance mutations is paramount for the development of durable antiviral therapies. This guide provides a comparative overview of JNJ-2408068, a small-molecule inhibitor of respiratory syncytial virus (RSV), with a focus on the genetic determinants of resistance. Experimental data on its mechanism of action and cross-resistance with other inhibitors are presented to inform researchers, scientists, and drug development professionals.
JNJ-2408068 is a potent antiviral compound that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2] It functions by interfering with the conformational changes in the F protein necessary for the fusion of the viral and cellular membranes.[1][2][3] This guide delves into the specifics of resistance mutations against JNJ-2408068 and its comparator, VP-14637, providing a framework for understanding and anticipating viral escape mechanisms.
Comparative Antiviral Activity
Both JNJ-2408068 and VP-14637 demonstrate potent inhibition of RSV replication and cell fusion, with effective concentrations in the low nanomolar range. The following table summarizes their in vitro efficacy.
| Compound | Antiviral Activity (EC₅₀, nM) | Cell Fusion Assay (EC₅₀, nM) |
| JNJ-2408068 | 2.1[1][2] | 0.9[1][2] |
| VP-14637 | 1.4[1][2] | 5.4[1][2] |
Resistance Mutation Analysis
Studies involving the in vitro selection of drug-resistant RSV variants have identified specific amino acid substitutions in the viral F protein that confer resistance to JNJ-2408068 and show cross-resistance to VP-14637.[1][2][4] These mutations are primarily located in two distinct regions of the F protein: the heptad repeat 2 (HR2) domain and an intervening domain between HR1 and HR2.[1][2][3][4]
| Mutation Location | Amino Acid Substitution | Fold Reduction in Susceptibility to JNJ-2408068 | Fold Reduction in Susceptibility to VP-14637 |
| Intervening Domain | K399I | >1,000 | >1,000 |
| T400A | >1,000 | >1,000 | |
| Heptad Repeat 2 (HR2) | D486N | >1,000 | >1,000 |
| E487D | >1,000 | >1,000 | |
| F488Y | >1,000 | >1,000 |
Data compiled from studies on drug-resistant RSV variants selected in the presence of either JNJ-2408068 or VP-14637.[1][2]
Experimental Protocols
In Vitro Selection of Resistant RSV Variants
To identify resistance mutations, RSV is cultured in the presence of increasing concentrations of the antiviral compound. This process involves the following key steps:
-
Virus Propagation: RSV is propagated in a suitable cell line (e.g., HEp-2 cells).
-
Drug Selection: The virus is then used to infect cell monolayers in the presence of a starting concentration of the inhibitor.
-
Serial Passage: The supernatant from infected cultures showing viral cytopathic effect is harvested and used to infect fresh cell monolayers with progressively higher concentrations of the inhibitor.
-
Plaque Purification: Individual resistant virus clones are isolated through plaque purification.
-
Genotypic Analysis: The F gene of the resistant viruses is sequenced to identify mutations.
Antiviral Susceptibility Testing
The susceptibility of wild-type and resistant RSV variants to the inhibitors is determined using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.
-
Cell Seeding: A monolayer of a suitable cell line is prepared in 96-well plates.
-
Virus Inoculation: Cells are infected with a standardized amount of the virus.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (no inhibitor).
-
Quantification: The extent of CPE is visually scored or quantified using a cell viability assay. The EC₅₀ value is then calculated as the concentration of the compound that inhibits the viral CPE by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JNJ-2408068 and the experimental workflow for identifying resistance mutations.
Caption: Mechanism of action of JNJ-2408068.
Caption: Experimental workflow for resistance analysis.
Note on P2X7 Receptors
It is important to clarify that while the user's initial query mentioned P2X7 receptors, the available scientific literature indicates that JNJ-2408068 is an inhibitor of the RSV F protein and not a P2X7 antagonist.[1][2] P2X7 receptors are ATP-gated ion channels involved in inflammation and immune responses.[5][6][7] While Johnson & Johnson has developed P2X7 antagonists, such as JNJ-54175446 and JNJ-55308942, these are distinct molecules from JNJ-2408068.[6][8] There is no published data on resistance mutations for JNJ-2408068 in the context of P2X7 receptor antagonism.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
confirming the antiviral activity of JNJ 2408068 in primary cells
This guide provides a comparative analysis of the antiviral activity of JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals, offering insights into its performance against other anti-RSV agents. While robust data from immortalized cell lines demonstrate the potent activity of JNJ-2408068, this guide places a particular emphasis on the available, albeit limited, data from more physiologically relevant primary human airway epithelial cell models.
Executive Summary
JNJ-2408068 is a small molecule inhibitor that targets the RSV fusion (F) protein, preventing the virus from fusing with the host cell membrane and thus inhibiting viral entry.[1][2] In standard antiviral assays using cell lines such as HEp-2, JNJ-2408068 exhibits potent antiviral activity with a 50% effective concentration (EC50) in the low nanomolar range.[2] This positions it as a highly effective inhibitor of RSV replication in vitro. However, studies in reconstituted 3D human airway epithelial cells (HuAECs) suggest that the efficacy of fusion inhibitors like JNJ-2408068 is most pronounced when administered prophylactically.[1] When treatment is delayed post-infection in these primary cell models, replication inhibitors demonstrate a more marked antiviral effect.[1]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of JNJ-2408068 and other comparator anti-RSV compounds. It is crucial to note the cell type used in these assays, as the antiviral activity can differ significantly between immortalized cell lines and primary human airway epithelial cells.
Table 1: In Vitro Antiviral Activity of RSV Fusion Inhibitors in HEp-2 Cells
| Compound | Target | EC50 (nM) | Cytotoxicity (CC50 in μM) | Reference |
| JNJ-2408068 | RSV F Protein | 2.1 | >10 | [2] |
| VP-14637 | RSV F Protein | 1.4 | Not Reported | [2] |
| TMC353121 | RSV F Protein | 0.126 | 3.98 | [3] |
| GS-5806 | RSV F Protein | 0.35 | >20 (in HEp-2 and MT-4 cells) | [3] |
Table 2: Comparative Antiviral Activity of RSV Inhibitors in Reconstituted Human Airway Epithelial Cells (HuAECs)
| Compound Class | Compound Example | Target | Treatment Regimen | Antiviral Effect | Reference |
| Fusion Inhibitor | TMC353121 (JNJ-2408068 analog) | RSV F Protein | Prophylactic (at time of infection) | Significant inhibition of viral RNA shedding | [1] |
| Fusion Inhibitor | TMC353121 (JNJ-2408068 analog) | RSV F Protein | Therapeutic (1 or 3 days post-infection) | No significant antiviral effect | [1] |
| Replication Inhibitor | PC786 | Viral Polymerase | Therapeutic (1 or 3 days post-infection) | Marked antiviral effect | [1] |
| Replication Inhibitor | ALS-8176 | Viral Polymerase | Therapeutic (1 or 3 days post-infection) | Marked antiviral effect | [1] |
Experimental Protocols
Antiviral Assay in HEp-2 Cells (Cytopathic Effect Reduction)
This method is commonly used for the initial screening and determination of the EC50 of antiviral compounds against RSV.
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours.
-
Compound Preparation: The test compounds, including JNJ-2408068 and comparators, are serially diluted to a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with a standardized inoculum of RSV. Immediately following infection, the media is replaced with fresh media containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days, allowing for the development of viral cytopathic effect (CPE) in the untreated control wells.
-
Quantification of CPE: The extent of CPE in each well is visually scored or quantified using a cell viability assay (e.g., MTS or neutral red uptake).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the compound concentration.
Antiviral Assay in Primary Human Airway Epithelial Cells (Air-Liquid Interface)
This model more closely mimics the in vivo environment of the human respiratory tract and is crucial for evaluating the efficacy of antiviral compounds in a more physiologically relevant setting.
-
Cell Culture: Primary human bronchial epithelial cells are seeded on permeable supports (e.g., Transwell inserts) and cultured at an air-liquid interface (ALI) for several weeks to allow for differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[1][4][5]
-
Infection: The apical surface of the differentiated cultures is inoculated with RSV for a defined period (e.g., 1-2 hours).[4][5]
-
Treatment: Following the infection period, the viral inoculum is removed, and the apical surface is washed. The test compounds are added to the basolateral medium, allowing for systemic delivery to the epithelial cells.[1] For prophylactic regimens, the compound is added at the time of infection. For therapeutic regimens, the compound is added at specified time points post-infection.[1]
-
Monitoring Viral Replication: Viral replication is monitored over several days by collecting apical washes and quantifying the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR) or by titrating infectious virus using a TCID50 assay on a permissive cell line.[1][4][5][6]
-
Data Analysis: The antiviral effect is determined by comparing the viral load (RNA copies or infectious titers) in the treated cultures to that in the untreated control cultures.
Visualizations
Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.
Caption: Workflow for assessing antiviral efficacy in primary human airway epithelial cells.
References
- 1. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An impact of age on respiratory syncytial virus infection in air-liquid-interface culture bronchial epithelium [frontiersin.org]
- 5. An impact of age on respiratory syncytial virus infection in air-liquid-interface culture bronchial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying RSV Infection Using the Air-Liquid Interface Model - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Independent Validation of JNJ-2408068's Anti-RSV Activity: A Comparative Guide
An objective analysis of JNJ-2408068's performance against other respiratory syncytial virus (RSV) inhibitors, supported by experimental data.
This guide provides a comparative overview of the anti-RSV activity of the small molecule inhibitor JNJ-2408068. Its performance is evaluated against other compounds, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting RSV Fusion
JNJ-2408068 is a potent inhibitor of respiratory syncytial virus (RSV) that acts by targeting the viral fusion (F) protein.[1][2][3] This protein is essential for the entry of the virus into the host cell. The RSV life cycle begins with the attachment of the virus to the host cell, a process mediated by the G protein.[4][5] Following attachment, the F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm and initiate replication.[4][5][6]
JNJ-2408068 and similar fusion inhibitors are thought to bind to a hydrophobic cavity within the F protein, interfering with the conformational changes necessary for membrane fusion.[1][2][3][7] This mechanism effectively halts the viral infection at an early stage.
Caption: RSV lifecycle and the inhibitory action of JNJ-2408068 on the F protein.
Comparative Anti-RSV Activity
The antiviral potency of JNJ-2408068 has been demonstrated in various in vitro studies. Its efficacy is often measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.
| Compound | Target | Assay Type | Cell Line | RSV Strain | EC50 (nM) | Reference |
| JNJ-2408068 | Fusion (F protein) | Antiviral Assay | - | - | 2.1 | [1][2][3][7] |
| Cell Fusion Assay | - | - | 0.9 | [1][2][3][7] | ||
| VP-14637 | Fusion (F protein) | Antiviral Assay | - | - | 1.4 | [1][2][3][7] |
| Cell Fusion Assay | - | - | 5.4 | [1][2][3][7] | ||
| JNJ-53718678 | Fusion (F protein) | - | - | - | - | [8][9][10][11][12] |
| Ribavirin | RNA Polymerase | CPE-based Assay | HEp-2 | - | - | [13][14] |
| ALS-8112 | RNA Polymerase | CPE-based Assay | HEp-2 | - | - | [13] |
| GS-5806 | Fusion (F protein) | CPE-based Assay | HEp-2 | - | - | [13] |
| TMC353121 | Fusion (F protein) | CPE-based Assay | HEp-2 | - | - | [13] |
| AZ-27 | Replication | CPE-based Assay | HEp-2 | - | - | [13] |
| PC786 | Replication | CPE-based Assay | HEp-2 | - | - | [13] |
| DZ7487 | RNA Polymerase | CPE Assay | HEp-2 | A Long | 16 | [15] |
| B 9320 | 19 | [15] | ||||
| A2 | 33 | [15] | ||||
| Triazole-1 | RNA Polymerase | CPE Assay | HEp-2 | A and B subtypes | ~1000 | [16] |
| Micafungin | RNA Polymerase | In vitro transcription | - | - | - | [17] |
Note: A direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies.
JNJ-2408068 exhibits potent antiviral activity with EC50 values in the low nanomolar range.[1][2][3][7] Its efficacy is comparable to another fusion inhibitor, VP-14637.[1][2][3][7] Another related Johnson & Johnson compound, JNJ-53718678 (also known as JNJ-8678), is also an RSV-specific fusion inhibitor that has shown antiviral activity in clinical trials.[8][9][10][11][12] While specific EC50 values for JNJ-53718678 are not detailed in the provided context, studies in RSV-infected infants and healthy adult volunteers demonstrated that it was well-tolerated and showed antiviral activity.[8][9][10][12]
In comparison to other classes of inhibitors, fusion inhibitors like JNJ-2408068 are generally very potent.[13] However, they can have a low barrier to the development of resistance.[13] Other promising targets for RSV inhibitors include the viral RNA-dependent RNA polymerase (RdRp), with compounds like DZ7487 and Triazole-1 showing efficacy.[15][16]
Experimental Protocols
The following outlines the general methodologies used to assess the anti-RSV activity of compounds like JNJ-2408068.
1. Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This assay is commonly used to determine the EC50 of antiviral compounds.
Caption: Workflow for a typical Cytopathic Effect (CPE) based antiviral assay.
-
Cell Lines: Human laryngeal epidermoid carcinoma cells (HEp-2) or other permissive cell lines like A549 (human lung adenocarcinoma) are commonly used.[15]
-
Virus Strains: Laboratory strains (e.g., RSV A Long, A2) or clinical isolates of RSV A and B subtypes are used for infection.[15][16]
-
Procedure:
-
Cells are seeded in microtiter plates and infected with RSV.
-
The test compound is added at various concentrations.
-
After an incubation period, the cytopathic effect (CPE) caused by the virus is measured, often using a colorimetric assay that assesses cell viability.
-
The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
2. RSV-Mediated Cell Fusion Assay
This assay specifically evaluates the ability of a compound to inhibit the fusion of RSV-infected cells with uninfected cells, a key function of the F protein.
-
Principle: The assay measures the inhibition of syncytia (giant cell) formation, which is a hallmark of RSV infection and is mediated by the F protein.
-
Procedure:
-
A cell line expressing the RSV F protein is co-cultured with a reporter cell line.
-
Fusion between the two cell types leads to the activation of a reporter gene (e.g., luciferase).
-
The test compound is added, and the reduction in reporter gene activity is measured to determine the EC50 for fusion inhibition.
-
3. In Vivo Efficacy Studies
Animal models are used to assess the in vivo antiviral activity and toxicity of compounds.
-
Animal Model: Cotton rats are a common model for RSV infection as the virus replicates well in their lungs.[18][19]
-
Procedure:
-
Animals are infected with RSV.
-
The test compound is administered (e.g., orally or via aerosol).[19]
-
After a period of treatment, viral titers in the lungs are measured and compared to a placebo-treated control group.
-
Toxicity is also assessed by monitoring the animals' health and through histopathological analysis.
-
JNJ-2408068 has been shown to significantly inhibit the replication of both RSV A and B subtypes in the lungs of cotton rats without evidence of toxicity.[18]
Conclusion
JNJ-2408068 is a highly potent small molecule inhibitor of RSV, acting through the specific mechanism of F protein-mediated fusion inhibition. Its in vitro efficacy is in the low nanomolar range, comparable to other potent fusion inhibitors. While fusion inhibitors represent a powerful class of anti-RSV agents, the potential for resistance development highlights the need for continued research into compounds with different mechanisms of action, such as polymerase inhibitors. The data presented in this guide provides a basis for the comparative evaluation of JNJ-2408068 and other anti-RSV compounds in the context of antiviral drug discovery and development.
References
- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSV Replication, Transmission, and Disease Are Influenced by the RSV G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for JNJ 2408068
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for JNJ 2408068, a potent inhibitor of the respiratory syncytial virus (RSV).[1][2][3][] Adherence to these guidelines is critical for minimizing environmental impact and maintaining laboratory safety.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | 2-[[2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-4-methyl-1H-benzimidazol-1-yl]methyl]-6-methyl-3-pyridinol |
| CAS Number | 317846-22-3 |
| Molecular Formula | C22H30N6O |
| Molecular Weight | 394.5 g/mol |
| Primary Use | Antiviral agent, specifically an inhibitor of Respiratory Syncytial Virus (RSV)[2][3][] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. |
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for the proper disposal of this compound. A Safety Data Sheet (SDS) for this compound is available from suppliers like MedchemExpress and should be consulted for detailed information.[2]
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial. This compound waste should be categorized as chemical waste and should not be mixed with regular trash or other incompatible waste streams.
Step 3: Containerization
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed, and appropriate chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in a designated container.
Step 4: Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the chemical, if in solution
-
The primary hazards associated with the chemical (as per the SDS)
-
The date the waste was first added to the container
Step 5: Storage of Waste Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills from spreading.
Step 6: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain or dispose of it in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
This structured approach ensures that all waste generated from research activities involving this compound is managed safely and in compliance with regulatory standards. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Handling Protocols for JNJ-2408068
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-2408068 was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potent, powdered research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-2408068. It includes operational procedures, personal protective equipment recommendations, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling JNJ-2408068.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where the compound is handled. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves frequently and immediately if contaminated. |
| Body | Impervious Clothing | A lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended. |
| Respiratory | Suitable Respirator | Use a respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent contamination and ensure the stability of the compound.
| Procedure | Guideline |
| Handling | - All work with powdered JNJ-2408068 should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk. - Avoid the formation of dust and aerosols. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials. - Recommended storage temperatures for stock solutions are -80°C for up to 6 months and -20°C for up to 1 month.[1] |
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Plan Component | Procedure |
| Minor Spill | - Alert others in the area. - Wearing appropriate PPE, cover the spill with an absorbent material. - Work from the outside of the spill inwards to contain it. - Collect the absorbed material into a designated hazardous waste container. - Clean the spill area with an appropriate decontaminating solution. |
| Major Spill | - Evacuate the area immediately. - Alert your facility's emergency response team and EHS department. - Prevent entry to the contaminated area. |
| Waste Disposal | - All disposable items contaminated with JNJ-2408068 (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled hazardous waste container. - Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your EHS department for specific disposal procedures. |
Experimental Protocols Cited
While no specific experimental protocols for the safe handling of JNJ-2408068 were found, the general procedures for handling potent powdered compounds are well-established. These include:
-
Designated Area: All handling of the potent compound should occur in a designated and clearly marked area to prevent cross-contamination.
-
Weighing: Weighing of the powdered compound should be performed in a chemical fume hood on weigh paper using an analytical balance. Care should be taken to avoid creating airborne dust.
-
Solubilization: The weighed powder should be carefully transferred to a volumetric flask. The weigh paper should be rinsed with the solvent into the flask to ensure a complete transfer. The flask should be capped and gently agitated until the compound is fully dissolved.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Visual Workflow for Safe Handling of JNJ-2408068
The following diagram illustrates the key steps for the safe handling of JNJ-2408068 from receipt to disposal.
Caption: Workflow for the safe handling of potent chemical compounds like JNJ-2408068.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
